Technical Whitepaper: Molecular Characterization, Synthesis, and Applications of 2-Methoxy-6-propylnaphthalen-1-amine
Executive Summary As pharmaceutical and materials chemistry increasingly rely on complex, sterically tuned aromatic building blocks, 2-Methoxy-6-propylnaphthalen-1-amine (CAS: 94134-18-6) has emerged as a highly valuable...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As pharmaceutical and materials chemistry increasingly rely on complex, sterically tuned aromatic building blocks, 2-Methoxy-6-propylnaphthalen-1-amine (CAS: 94134-18-6) has emerged as a highly valuable intermediate[1]. Characterized by a molecular weight of 215.29 g/mol and a molecular formula of C14H17NO, this compound features a unique substitution pattern on a naphthalene core[1]. The electron-donating methoxy and amine groups, combined with the lipophilic propyl chain, make it an ideal precursor for synthesizing biologically active molecules and advanced liquid crystal materials. This whitepaper provides a rigorous examination of its physiochemical properties, structural mechanics, and validated experimental protocols for its characterization and downstream application.
Core Chemical Identity & Physiochemical Properties
Understanding the exact molecular parameters is critical for stoichiometric precision in synthetic workflows. Table 1 summarizes the validated physiochemical data[1].
Table 1: Physiochemical Properties of 2-Methoxy-6-propylnaphthalen-1-amine
Property
Value
Chemical Name
2-Methoxy-6-propylnaphthalen-1-amine
CAS Registry Number
94134-18-6
Molecular Formula
C14H17NO
Molecular Weight
215.29 g/mol
Monoisotopic Exact Mass
215.1310 Da
SMILES String
NC1=C2C=CC(CCC)=CC2=CC=C1OC
Storage & Handling
Sealed in dry conditions, 2-8°C
Structural Significance & Mechanistic Reactivity
The reactivity of 2-Methoxy-6-propylnaphthalen-1-amine is dictated by the interplay of its three substituents on the naphthalene core:
C1-Amine (-NH2): Acts as a strong electron-donating group (EDG) and the primary site for functionalization (e.g., cross-coupling or amidation). However, its position at C1 introduces significant peri-steric hindrance with the C8 proton and the adjacent C2-methoxy group.
C2-Methoxy (-OCH3): Further activates the ring through resonance. The proximity to the amine group creates an electron-rich microenvironment, which lowers the oxidation potential of the molecule, making it susceptible to photoredox or transition-metal-catalyzed C-H functionalization[2].
C6-Propyl (-CH2CH2CH3): Imparts critical lipophilicity (increasing LogP). In drug development, this aliphatic tail enhances lipid bilayer permeability, while in materials science, it improves miscibility in liquid crystal compositions[3].
The synthesis of the target amine typically begins with 2-methoxy-6-propylnaphthalene. The protocol leverages the directing effects of the methoxy group to achieve regioselective nitration at the C1 position, followed by reduction[3].
Step-by-Step Protocol:
Nitration: Dissolve 2-methoxy-6-propylnaphthalene in glacial acetic acid. Cool to 0°C. Slowly add a stoichiometric mixture of concentrated nitric acid and sulfuric acid. The C2-methoxy group strongly directs the electrophilic aromatic substitution to the highly nucleophilic C1 position[3].
Quenching & Extraction: Pour the reaction mixture over crushed ice. Extract the resulting 1-nitro-2-methoxy-6-propylnaphthalene intermediate using ethyl acetate. Wash with saturated NaHCO3 to neutralize residual acid.
Catalytic Hydrogenation: Transfer the intermediate to a high-pressure reactor. Dissolve in ethanol and add 10% Pd/C catalyst (5 mol%). Purge with nitrogen, then pressurize with H2 gas (30-50 psi). Stir at room temperature until hydrogen uptake ceases.
Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield crude 2-Methoxy-6-propylnaphthalen-1-amine. Purify via silica gel chromatography.
To utilize 2-Methoxy-6-propylnaphthalen-1-amine in drug development, it is frequently subjected to Buchwald-Hartwig cross-coupling to form N-aryl derivatives. Due to the steric hindrance at the C1 position, careful catalyst and ligand selection is required[4].
Step-by-Step Protocol:
Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2 mol%) and a bulky, electron-rich phosphine ligand such as XPhos or BrettPhos (4 mol%)[4].
Reagent Addition: Add 2-Methoxy-6-propylnaphthalen-1-amine (1.0 equiv), the desired aryl halide (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv)[4].
Reaction Execution: Inject anhydrous, deoxygenated toluene. Seal the tube, remove from the glovebox, and heat to 90-110°C for 12-24 hours. The bulky ligand is essential to promote the reductive elimination step despite the steric bulk of the naphthylamine[4].
Work-up: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify the N-aryl product via flash chromatography.
Figure 1: Synthetic workflow from starting material to downstream N-aryl functionalization.
Analytical Validation: LC-HRMS Protocol
To validate the molecular weight (215.29 g/mol ) and formula (C14H17NO), a self-validating LC-HRMS system is employed[1].
Sample Prep: Dissolve 1 mg of the synthesized amine in 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% formic acid. The formic acid ensures protonation of the amine, maximizing ionization efficiency.
Chromatography: Inject 2 µL onto a C18 Reverse-Phase UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. The highly lipophilic propyl group ensures strong retention, resolving the target from potential des-propyl impurities.
Mass Spectrometry: Operate the Orbitrap or TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Data Analysis: Extract the chromatogram for the theoretical [M+H]+ ion at m/z 216.1388. An isotopic pattern matching the C14H17NO formula confirms the chemical identity.
Figure 2: LC-HRMS analytical workflow for the validation of molecular weight and formula.
Conclusion
2-Methoxy-6-propylnaphthalen-1-amine represents a critical node in organic synthesis, balancing electron-rich aromaticity with tunable lipophilicity. By adhering to rigorous synthetic and analytical protocols, researchers can reliably leverage its C14H17NO framework for advanced drug discovery and materials engineering.
solubility profile of 2-Methoxy-6-propylnaphthalen-1-amine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-6-propylnaphthalen-1-amine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an act...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-6-propylnaphthalen-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 2-Methoxy-6-propylnaphthalen-1-amine (CAS: 94134-18-6), a substituted naphthalene derivative. Due to the absence of extensive published solubility data for this specific molecule, this document focuses on empowering researchers with the foundational knowledge and practical methodologies required to determine its solubility landscape. We will analyze the molecule's physicochemical properties to predict its behavior, introduce theoretical models like Hansen Solubility Parameters (HSP) for rational solvent selection, and provide a detailed, field-proven experimental protocol for generating precise thermodynamic solubility data.
Introduction: The Imperative of Solubility Profiling
In pharmaceutical sciences, the question "What is the solubility of my compound?" is fundamental.[1] Poor solubility can lead to low and erratic absorption, hindering the transition of a promising compound from the lab to the clinic.[2][3] It complicates formulation development, impacts the quality of in vitro assay data, and can significantly increase development costs and timelines.[2][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is essential for efficient process development, purification, crystallization, and the design of effective dosage forms.[5][6][7]
This guide focuses on 2-Methoxy-6-propylnaphthalen-1-amine, a molecule whose structure suggests a complex solubility profile. By providing both predictive tools and robust experimental methods, we aim to equip scientists with the means to generate the high-quality solubility data necessary for informed decision-making in the drug development process.
Physicochemical Characterization and Predicted Solubility
The solubility of a molecule is governed by its structure and the principle of "like dissolves like." A detailed analysis of the functional groups within 2-Methoxy-6-propylnaphthalen-1-amine allows for a qualitative prediction of its solubility in various solvent classes.
Table 1: Physicochemical Properties of 2-Methoxy-6-propylnaphthalen-1-amine
The molecule possesses a large, non-polar naphthalene core and a non-polar propyl chain, which will favor solubility in non-polar solvents.[9] Conversely, the primary amine and methoxy groups introduce polarity and the capacity for hydrogen bonding, which will enhance solubility in polar solvents. This duality is the key to its solubility profile.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
Solvent Category
Solvent Example
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
The amine and methoxy groups can form strong hydrogen bonds with the solvent's hydroxyl group.
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
Strong dipole-dipole interactions can occur between the solvent and the polar functional groups of the solute. DMSO is a particularly powerful solvent for such molecules.[10]
Moderately Polar
Dichloromethane (DCM), Ethyl Acetate
Moderate
These solvents offer a balance of polarity to interact with the amine/methoxy groups and non-polar character to solvate the naphthalene core.
| Non-Polar | Toluene, Hexane | Low to Moderate | The large non-polar surface area of the naphthalene and propyl groups will interact favorably with these solvents via dispersion forces, but the polar groups will be poorly solvated, limiting overall solubility. |
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) approach provides a powerful quantitative tool for solvent selection.[11] The core idea is that the total cohesive energy of a substance can be divided into three components:
δd: Energy from dispersion forces.
δp: Energy from polar intermolecular forces.
δh: Energy from hydrogen bonds.
Two substances are likely to be miscible if their HSP values are similar.[11][12] This is often visualized by plotting solvents in a 3D "Hansen space." The solute is assigned a "solubility sphere," and solvents that fall within this sphere are predicted to be good solvents. The distance (Ra) between the solute and solvent in this space is a key metric.[13]
Logical Relationship of Hansen Parameters
Caption: Hansen Solubility Parameters break down cohesive energy to predict solubility.
While the HSP for 2-Methoxy-6-propylnaphthalen-1-amine is not published, it can be determined experimentally by testing its solubility in a range of characterized solvents. The following table provides HSP values for common solvents to guide this process.
Table 3: Hansen Solubility Parameters of Selected Organic Solvents (MPa⁰·⁵)
Solvent
δd
δp
δh
n-Hexane
14.9
0.0
0.0
Toluene
18.0
1.4
2.0
Dichloromethane
17.0
7.3
7.1
Ethyl Acetate
15.8
5.3
7.2
Acetone
15.5
10.4
7.0
Acetonitrile
15.3
18.0
6.1
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
Ethanol
15.8
8.8
19.4
Methanol
14.7
12.3
22.3
Source: Data compiled from various Hansen Solubility Parameter resources.
To obtain definitive, high-quality data, the shake-flask method is the gold standard for determining thermodynamic solubility.[14] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[2]
Workflow for Shake-Flask Solubility Determination
Caption: The sequential workflow for the shake-flask equilibrium solubility method.
Table 4: Detailed Step-by-Step Protocol for the Shake-Flask Method
Step
Procedure
Rationale and Expert Insight
1. Materials & Setup
• 2-Methoxy-6-propylnaphthalen-1-amine (solid) • Selected organic solvents (high purity) • Analytical balance (±0.1 mg) • Glass vials with PTFE-lined screw caps • Temperature-controlled shaker/incubator • Centrifuge • Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility) • HPLC-UV or LC-MS system for analysis
Causality: The choice of a PTFE filter is critical to prevent the filter from dissolving in the organic solvent and to minimize adsorption of the analyte, which would lead to artificially low solubility values.[14] Pre-conditioning the filter by flushing with a small amount of the sample solution can further mitigate adsorption losses.
2. Sample Preparation
1. Add an excess amount of solid 2-Methoxy-6-propylnaphthalen-1-amine to a pre-weighed glass vial. "Excess" means enough solid remains visible after equilibration. 2. Add a known volume or mass of the selected organic solvent. 3. Securely cap the vial to prevent solvent evaporation during the experiment. 4. Prepare at least three replicate samples for each solvent.
Trustworthiness: Using a visible excess of solid is the only way to ensure that the resulting solution is truly saturated and that equilibrium can be established between the solid and liquid phases.[1] This is the defining principle of thermodynamic solubility.
3. Equilibration
1. Place the vials in a shaker or rotator inside a temperature-controlled incubator (e.g., 25°C). 2. Agitate the samples for a predetermined period, typically 24 to 72 hours.
Expertise: The equilibration time is critical. For some crystalline compounds, 24 hours may be insufficient to reach true equilibrium. A pilot study comparing solubility at 24, 48, and 72 hours is recommended. If the values at 48 and 72 hours are statistically identical, the shorter time can be used for future experiments.
4. Phase Separation
1. After equilibration, allow the vials to stand briefly for coarse settling. 2. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. 3. Carefully draw the clear supernatant using a syringe and pass it through a chemically compatible syringe filter into a clean analysis vial.
Expertise: Combining centrifugation and filtration provides a robust method for removing all undissolved particles.[14][15] Filtration alone can sometimes be compromised by fine particles clogging the filter or passing through. The goal is a perfectly clear, particle-free saturated solution for analysis.
| 5. Analysis | 1. Prepare a calibration curve using standard solutions of 2-Methoxy-6-propylnaphthalen-1-amine of known concentrations in the same solvent. 2. Analyze the filtered supernatant from the equilibrated samples using a validated HPLC-UV or LC-MS method. 3. Determine the concentration of the analyte in the sample by comparing its response to the calibration curve. | Trustworthiness: A validated, stability-indicating analytical method is non-negotiable.[14] The method must be able to accurately quantify the parent compound without interference from potential degradants or impurities, ensuring the measured value represents the solubility of the intact API. |
Data Presentation and Interpretation
The raw data from the analytical instrument should be used to calculate the final solubility, typically expressed in mass/volume (µg/mL or mg/mL) or molarity (µM or mM). This data should be meticulously recorded and presented clearly.
Table 5: Example Data Summary for Experimental Solubility Results at 25°C
Solvent
Solubility (mg/mL)
Solubility (µM)
Standard Deviation
Methanol
Experimental Value
Calculated Value
± Value
Acetonitrile
Experimental Value
Calculated Value
± Value
Dichloromethane
Experimental Value
Calculated Value
± Value
Toluene
Experimental Value
Calculated Value
± Value
| n-Hexane | Experimental Value | Calculated Value | ± Value |
Conclusion
Characterizing the solubility profile of 2-Methoxy-6-propylnaphthalen-1-amine is a critical step in its development. While no specific data exists in the public domain, a systematic approach combining physicochemical analysis, theoretical prediction using tools like Hansen Solubility Parameters, and rigorous experimental determination via the shake-flask method can generate the necessary insights. The molecule's amphiphilic nature, with both significant non-polar regions and hydrogen-bonding functional groups, suggests a nuanced solubility profile that demands careful, empirical investigation. The protocols and frameworks provided in this guide offer a robust pathway for researchers to generate accurate, reliable, and actionable solubility data, thereby accelerating development and mitigating late-stage failures.
Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]
Koliadych, O., et al. (2025). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Journal of Pharmacy & Pharmacognosy Research, 13(1), 1-1. [Link]
Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
West Pharmaceutical Services. Using Hansen solubility parameters to predict drug & container interactions. West Pharma Website. [Link]
Bergström, C. A. S., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 66(7), 899-917. [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Website. [Link]
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Website. [Link]
Kumar, L., et al. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Research Journal of Pharmacy and Technology, 17(4), 1541-1547. [Link]
Technobis Crystallization Systems. (2021). Solvent selection for process development. Technobis Website. [Link]
Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980. [Link]
Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Amofor Website. [Link]
Wikipedia contributors. (2024). Naphthalene. Wikipedia. [Link]
ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Website. [Link]
Purohit, P. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]
Nuri, A. M. Naphthalene Properties & Reactions. Scribd. [Link]
Sayyed, R. Z., & Rokade, Y. B. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry, 2(4), 972-980. [Link]
thermodynamic stability of 2-Methoxy-6-propylnaphthalen-1-amine
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-6-propylnaphthalen-1-amine Authored by: A Senior Application Scientist Introduction In the realm of pharmaceutical sciences and materials research,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-6-propylnaphthalen-1-amine
Authored by: A Senior Application Scientist
Introduction
In the realm of pharmaceutical sciences and materials research, a thorough understanding of a molecule's thermodynamic stability is paramount. It is a critical determinant of a substance's shelf-life, its suitability for various formulations, and its overall safety and efficacy in its intended application. This guide provides a comprehensive framework for the characterization of the , a substituted naphthalenamine with potential applications as a pharmaceutical intermediate or a building block in advanced materials.
The structure of 2-Methoxy-6-propylnaphthalen-1-amine, with its electron-donating methoxy and amino groups on the naphthalene core, suggests potential susceptibilities to oxidative and photolytic degradation. The presence of the amine group also introduces pH-dependent stability considerations. This document outlines a multi-faceted approach, combining experimental thermal analysis and forced degradation studies with computational modeling, to construct a robust stability profile for this molecule. The protocols and methodologies described herein are designed to not only meet regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), but also to provide deep mechanistic insights into the degradation pathways of this novel chemical entity.
Part 1: Physicochemical and Structural Characterization
A foundational understanding of the physicochemical properties of 2-Methoxy-6-propylnaphthalen-1-amine is essential for designing and interpreting stability studies.
Chemical Structure:
Table 1: Estimated Physicochemical Properties of 2-Methoxy-6-propylnaphthalen-1-amine
Property
Value
Source/Method
Molecular Formula
C₁₄H₁₇NO
-
Molecular Weight
215.29 g/mol
-
pKa (amine)
~4-5 (Predicted)
Based on typical aromatic amines
LogP
~3.5-4.5 (Predicted)
Estimation based on structure
Appearance
Off-white to light brown solid (Hypothesized)
Typical for aromatic amines
The key structural features that are likely to influence the thermodynamic stability of this molecule are:
The Naphthalene Core: A polycyclic aromatic hydrocarbon system that can undergo electrophilic substitution and is susceptible to oxidative ring cleavage.
The 1-Amine Group: A primary aromatic amine that is a known site for oxidation, potentially leading to the formation of colored degradation products. Its basicity will influence solubility and stability in different pH environments.
The 2-Methoxy Group: An electron-donating group that activates the aromatic ring system, potentially influencing its susceptibility to oxidation. It can also be a site for hydrolysis under harsh acidic conditions.
The 6-Propyl Group: An alkyl substituent that may undergo oxidation at the benzylic position under certain stress conditions.
Part 2: Experimental Assessment of Thermodynamic Stability
A combination of thermal analysis and forced degradation studies provides a comprehensive experimental evaluation of a molecule's intrinsic stability.
Thermal Analysis
Thermal analysis techniques are crucial for understanding the solid-state properties and thermal decomposition profile of a substance.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point, purity, and polymorphic forms of a crystalline solid.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature.[3]
Experimental Protocol for DSC Analysis:
Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-6-propylnaphthalen-1-amine into a clean, non-reactive aluminum DSC pan.
Instrument Setup:
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.
Thermal Program:
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. Sharp, well-defined peaks are indicative of high purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[4] This is critical for identifying the temperature at which significant degradation begins.[5]
Experimental Protocol for TGA Analysis:
Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-6-propylnaphthalen-1-amine into a tared TGA pan (typically platinum or alumina).
Instrument Setup:
Place the sample pan onto the TGA balance.
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired experimental conditions, at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 25 °C).
Heat the sample at a constant rate, such as 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a significant mass loss step indicates the beginning of thermal decomposition.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a regulatory requirement and a scientific necessity to identify potential degradation products and pathways.[6][7] These studies, as outlined in ICH guidelines, help in the development of stability-indicating analytical methods.[8][9][10] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are representative of the stress condition without being overly complex.[8]
Table 2: Conditions for Forced Degradation Studies
Stress Condition
Reagents and Conditions
Purpose
Acid Hydrolysis
0.1 M HCl at 60 °C for 24-48 hours
To assess susceptibility to degradation in acidic environments.
Base Hydrolysis
0.1 M NaOH at 60 °C for 24-48 hours
To evaluate stability in alkaline conditions.
Oxidation
3% H₂O₂ at room temperature for 24 hours
To identify potential oxidative degradation products.
Photodegradation
Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
To assess the impact of heat on the solid-state stability.
Step-by-Step Protocol for Forced Degradation:
Sample Preparation: Prepare stock solutions of 2-Methoxy-6-propylnaphthalen-1-amine in a suitable solvent (e.g., acetonitrile/water).
Stress Application: For each condition, mix the stock solution with the specified stressor in a sealed vial. For photostability, expose the sample in a photostability chamber. A control sample, protected from light, should be run in parallel.
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.
Analysis: Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method, typically with UV and mass spectrometric detection (HPLC-UV/MS), to separate and identify the parent compound and any degradation products.
Caption: Workflow for Forced Degradation Studies.
Part 3: Computational Prediction of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic properties of molecules and exploring potential reaction pathways at the electronic level.[11][12][13]
Density Functional Theory (DFT) for Thermodynamic Insights
DFT calculations can provide valuable information on the intrinsic stability of 2-Methoxy-6-propylnaphthalen-1-amine and the energetics of its potential degradation reactions.[14] This approach can help rationalize experimental findings and predict degradation products that may be difficult to isolate or detect.
Computational Workflow for DFT Analysis:
Geometry Optimization: The 3D structure of 2-Methoxy-6-propylnaphthalen-1-amine is optimized to find its lowest energy conformation. A suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p)) are chosen.
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.
Reaction Pathway Modeling: Potential degradation reactions (e.g., oxidation of the amine, O-demethylation) are modeled. This involves:
Optimizing the geometries of reactants, products, and any intermediates.
Locating the transition state structure for each reaction step.
Calculating the activation energy barrier for the reaction.
Data Interpretation: The calculated thermodynamic data and activation energies provide insights into the most likely degradation pathways under different conditions.
Caption: Computational Workflow using DFT.
Part 4: Integrated Stability Profile and Data Interpretation
The true power of this comprehensive approach lies in the integration of experimental and computational data to build a holistic stability profile for 2-Methoxy-6-propylnaphthalen-1-amine.
DSC and TGA data will define the solid-state thermal stability and provide critical information for handling and storage.
Forced degradation studies will identify the "real-world" degradation products under various stress conditions, which is essential for developing analytical methods and ensuring product safety.[7] The degradation pathways of related naphthalenamines often involve oxidation to form dihydroxynaphthalene intermediates, followed by ring cleavage.[15][16] Photodegradation of aromatic amines can also occur through photo-oxidation.[15]
DFT calculations will provide a theoretical underpinning for the observed degradation pathways, helping to explain why certain degradation products are formed preferentially.[17]
Table 3: Potential Degradation Pathways and Mitigation Strategies
Store in well-sealed containers to minimize exposure to atmospheric oxygen.
Conclusion
The is a critical quality attribute that must be thoroughly investigated to ensure its suitability for any application. The integrated experimental and computational approach detailed in this guide provides a robust framework for a comprehensive stability assessment. By combining thermal analysis, forced degradation studies, and DFT calculations, researchers can gain a deep understanding of the intrinsic stability of the molecule, elucidate its degradation pathways, and develop strategies to ensure its quality and performance over time. This proactive approach to stability testing is essential for accelerating the development of new drug candidates and advanced materials.
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
SciTechnol. Effects of temperature and entropy in small molecule crystal structure prediction. [Link]
Journal of Visualized Experiments. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. [Link]
International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. 2021. [Link]
Sumitomo Chemical. Theoretical Calculations in Reaction Mechanism Studies. [Link]
TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. 2024. [Link]
Broughton Life Sciences. A practical guide to forced degradation and stability studies for drug substances. [Link]
ResolveMass Laboratories Inc. Differential Scanning Calorimetry Equipment: Key to Understanding Material Properties. 2024. [Link]
Veeprho. Thermogravimetric Analysis in Pharmaceuticals. 2020. [Link]
Journal of the Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
CD Formulation. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. [Link]
ResearchGate. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. 2025. [Link]
National Center for Biotechnology Information. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. 2025. [Link]
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. 2026. [Link]
ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. 2025. [Link]
eLife. Discovery of the 1-naphthylamine biodegradation pathway. 2024. [Link]
IntechOpen. Density Functional Theory as a Tool for Assessing the Therapeutic Activity of New Compounds. 2025. [Link]
DSpace@MIT. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. 2022. [Link]
Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]
ResearchGate. Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. 2014. [Link]
BOA. Journal of Environmental Chemical Engineering. 2026. [Link]
National Center for Biotechnology Information. Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. [Link]
Matter Modeling Stack Exchange. Can DFT simulate chemical reactions?. 2022. [Link]
The Royal Society. The photo-oxidation of an aromatic amine studied by flash photolysis. [Link]
National Center for Biotechnology Information. Evaluating computational predictions of the relative stabilities of polymorphic pharmaceuticals. 2008. [Link]
National Center for Biotechnology Information. A dataset of chemical reaction pathways incorporating halogen chemistry. 2025. [Link]
ACS Publications. Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). 2014. [Link]
ResearchGate. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. 2021. [Link]
MDPI. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. 2025. [Link]
Royal Society of Chemistry. Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. [Link]
ChemRxiv. Learning Stability Scores from Computationally Generated Kinetic Data. [Link]
ResearchGate. Schematic overview of naphthalene degradation as proposed for the.... [Link]
National Center for Biotechnology Information. Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase. [Link]
National Center for Biotechnology Information. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. [Link]
An In-depth Technical Guide on the pKa Values and Ionization of 2-Methoxy-6-propylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. For ac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value profoundly influences a multitude of properties essential for drug efficacy, including solubility, permeability, and target engagement. This guide provides a comprehensive examination of the theoretical and practical aspects of determining the pKa of 2-Methoxy-6-propylnaphthalen-1-amine, a molecule of interest in medicinal chemistry. We will delve into the structural factors influencing its basicity, detail robust experimental and computational methodologies for pKa determination, and discuss the implications of its ionization behavior on drug development processes.
Introduction: The Significance of pKa in Drug Discovery
The journey of a drug molecule from administration to its site of action is a complex process governed by its inherent physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out as a cornerstone for predicting a drug's behavior in the physiological environment. The Henderson-Hasselbalch equation quantitatively links pH, pKa, and the ratio of the ionized to the un-ionized forms of a molecule.[1][2] This relationship is paramount because only the uncharged form of a drug can typically diffuse passively across lipid-rich biological membranes, a crucial step in absorption and distribution.[1][3]
2-Methoxy-6-propylnaphthalen-1-amine is an aromatic amine with a naphthalene scaffold, a structure that presents interesting electronic and steric features. Understanding the pKa of its primary amine group is essential for any drug development program involving this or structurally related compounds. This guide will provide the necessary theoretical foundation and practical methodologies to accurately determine and interpret the pKa of this molecule.
Theoretical Framework: Predicting the Basicity of 2-Methoxy-6-propylnaphthalen-1-amine
The basicity of the primary amine in 2-Methoxy-6-propylnaphthalen-1-amine is influenced by several structural features:
The Aromatic Amine: Aromatic amines are generally less basic than their aliphatic counterparts.[4] This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, making them less available for protonation.[4][5]
The Methoxy Group (-OCH3): The methoxy group is an electron-donating group through its mesomeric (resonance) effect, which can increase the electron density on the aromatic ring.[6][7] When positioned appropriately (ortho or para to the amine), this can increase the basicity of the amine by making the lone pair more available for protonation.
The Propyl Group (-CH2CH2CH3): The propyl group is a weak electron-donating group through an inductive effect, which can slightly increase the basicity of the amine.
The Naphthalene Ring System: The extended π-system of the naphthalene ring can further delocalize the nitrogen lone pair, potentially decreasing basicity compared to a simple aniline.
Considering these factors, the pKa of 2-Methoxy-6-propylnaphthalen-1-amine is expected to be that of a weak base. The interplay of the electron-donating methoxy and propyl groups with the electron-withdrawing nature of the aromatic system will ultimately determine its precise pKa value.
Methodologies for pKa Determination
Both experimental and computational methods can be employed to determine the pKa of 2-Methoxy-6-propylnaphthalen-1-amine. The choice of method often depends on the stage of drug development, the amount of sample available, and the required accuracy.
Experimental Approaches
Experimental methods provide the most accurate and reliable pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and robust techniques.[8][9]
This classic method involves the gradual addition of a strong acid or base to a solution of the compound and monitoring the resulting pH change.[10][11] The pKa is determined from the inflection point of the titration curve.[10][12]
Protocol for Potentiometric Titration:
Preparation of Solutions:
Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).
Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).
Prepare a solution of the 2-Methoxy-6-propylnaphthalen-1-amine sample at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
Use a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]
Titration:
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
Immerse the calibrated pH electrode in the solution.
Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]
Add the standardized HCl solution in small, precise increments.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH versus the volume of titrant added.
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[10] This corresponds to the midpoint of the buffer region on the titration curve.
This method is particularly useful for compounds that possess a chromophore close to the ionizable group, as the UV-Vis spectrum will change with pH.[13][14]
Protocol for UV-Vis Spectrophotometry:
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the compound.
Sample Preparation: Prepare a stock solution of 2-Methoxy-6-propylnaphthalen-1-amine in a suitable solvent (e.g., DMSO).[14]
Spectral Measurement:
Add a small, constant amount of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes.[14]
Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.[14]
Data Analysis:
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Computational Approaches
In silico methods are valuable for predicting pKa values, especially in the early stages of drug discovery when large numbers of compounds need to be screened.[15][16] These methods can be broadly categorized into quantum mechanical (QM) and machine learning (ML) approaches.
QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa from the free energy change of the protonation/deprotonation reaction.[17][18]
Workflow for QM-based pKa Prediction:
Structure Preparation: Build the 3D structures of both the neutral (B) and protonated (BH+) forms of 2-Methoxy-6-propylnaphthalen-1-amine.
Geometry Optimization: Perform geometry optimization for both structures in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[19]
Free Energy Calculation: Calculate the Gibbs free energies of the optimized structures.
pKa Calculation: The pKa is then calculated using the following equation:
pKa = (ΔG°(aq) / 2.303RT) - log[H2O]
where ΔG°(aq) is the free energy change of the deprotonation reaction in solution.
Various commercial and academic software packages utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict pKa based on large databases of experimentally determined values.[15][20] These methods are generally faster than QM calculations but their accuracy depends on the similarity of the query molecule to the compounds in the training set.
Data Interpretation and Application
The determined pKa value of 2-Methoxy-6-propylnaphthalen-1-amine provides crucial insights into its behavior in different pH environments.
Quantitative Data Summary
Method
Predicted/Determined pKa
Notes
Potentiometric Titration
Hypothetical Value: 4.2
Gold standard for accuracy.
UV-Vis Spectrophotometry
Hypothetical Value: 4.1
Requires a chromophore near the ionization center.
QM (DFT) Calculation
Hypothetical Value: 4.5
Accuracy depends on the level of theory and solvation model.
QSAR/ML Prediction
Hypothetical Value: 3.9
Fast, but accuracy can vary.
Note: The pKa values in the table are hypothetical and for illustrative purposes only.
Ionization Equilibrium
The ionization of the amine group of 2-Methoxy-6-propylnaphthalen-1-amine can be represented by the following equilibrium:
Caption: Ionization equilibrium of 2-Methoxy-6-propylnaphthalen-1-amine.
At a pH below its pKa, the protonated, ionized form (R-NH3+) will predominate. Conversely, at a pH above its pKa, the neutral, unionized form (R-NH2) will be the major species.
Impact on Drug Development
The pKa value directly influences several key aspects of the drug development process:
Absorption, Distribution, Metabolism, and Excretion (ADME):
Absorption: For oral administration, the drug must pass through the acidic environment of the stomach (pH 1.5-3.5) and the more alkaline environment of the small intestine (pH 6.0-7.5). A basic drug will be mostly ionized in the stomach, leading to poor absorption, but will be more unionized in the intestine, facilitating absorption.[1]
Distribution: The ability of a drug to cross the blood-brain barrier and other cellular membranes is dependent on its lipophilicity, which is higher for the unionized form.
Formulation and Solubility: The ionized form of a drug is generally more water-soluble. Knowledge of the pKa is crucial for developing suitable formulations, such as salts, to enhance solubility and bioavailability.
Drug-Target Interactions: The charge state of a drug can significantly affect its binding to the target receptor or enzyme, which often involves electrostatic interactions.
Caption: Relationship between pKa and key pharmaceutical properties.
Conclusion
The determination of the pKa of 2-Methoxy-6-propylnaphthalen-1-amine is a fundamental step in its evaluation as a potential drug candidate. This guide has outlined the theoretical considerations that influence its basicity and provided detailed protocols for its experimental and computational pKa determination. A thorough understanding of its ionization behavior is indispensable for optimizing its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for the rational design of more effective and safer medicines.
References
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
Protocol for Determining pKa Using Potentiometric Titration.
Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful altern
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
Ionization Potentials of Arom
Computer Prediction of pKa Values in Small Molecules and Proteins. (2021-09-10).
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021-09-08). Academic Commons - Columbia University.
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020-12-11). onlinelibrary.wiley.com.
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. scielo.br.
How to Predict pKa. (2025-10-16). Rowan.
Basic pharmacological principles. (2011). VIN.
Henderson-Hasselbalch equation – An ABC of PK/PD.
Absorption of drugs. Vetscraft.
The final UV-Vis method for the pKa determination.
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). DergiPark.
Rapid Determination of Ionization Constants (pKa)
pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equ
EXPT.
Rapid Determination of Ionization Constants (pKa)
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-07). ijirss.
(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-14).
Development of Methods for the Determin
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
Potentiometric Titration of an Unknown Weak Acid. chemed.chem.purdue.edu.
Arom
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
23.1: Relative Basicity of Amines and Other Compounds. (2019-06-05). Chemistry LibreTexts.
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007-05-01).
Aromatic Amines. .
Predicting the pKa Values of the Deprotonation Equilibria of Benzenonium Carbocations. (2025-12-13).
Calculated and Experimental pK a Values of Five Naphthalene Superbases.
Analysis of arom
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv
Chemical ionisation mass spectrometry for the measurement of
Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. (2017-05-31). Schlegel Group.
Influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines: experimental and theoretical approach.
2-Methoxy-6-propylnaphthalen-1-amine. BLD Pharm.
Methoxyisopropylamine. PubChem - NIH.
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN. (2022-01-06). Scholaris.
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
6-Methoxynaphthalen-2-amine. PubChem.
Chemical Properties of Naphthalene, 2-methoxy- (CAS 93-04-9). Cheméo.
A Technical Guide to the Synthesis and Potential Biological Significance of 2-Methoxy-6-propylnaphthalen-1-amine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with...
Author: BenchChem Technical Support Team. Date: March 2026
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities. This technical guide provides a comprehensive, projective analysis of the 2-methoxy-6-propylnaphthalen-1-amine core, a largely unexplored chemical entity. Given the limited direct literature on this specific scaffold, this document leverages established chemical principles and data from structurally analogous compounds to delineate potential synthetic pathways, project physicochemical properties, and hypothesize biological activities. We present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these novel derivatives. Structure-activity relationships (SAR) are postulated based on data from related naphthalenic and aminic compounds to guide future drug discovery efforts. This guide is intended to serve as a foundational resource, providing both the strategic framework and the practical methodologies required to investigate this promising class of molecules for potential applications in oncology, immunology, and infectious disease.
Introduction: The Naphthalene Scaffold as a Privileged Structure
Naphthalene, an aromatic bicyclic hydrocarbon, is a well-established "privileged structure" in drug discovery. Its rigid, lipophilic nature provides an excellent framework for orienting functional groups for optimal interaction with biological targets. This versatility has led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen, the antifungal Naftifine, and the antidepressant Duloxetine.[1] The biological profile of a naphthalene-based compound is profoundly influenced by the nature and position of its substituents.[1]
The introduction of methoxy (-OCH₃) and primary amine (-NH₂) groups is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can alter solubility, participate in hydrogen bonding, and influence metabolic stability. The amine group, often protonated at physiological pH, can form critical ionic bonds with target receptors and is a key pharmacophore in many bioactive compounds.
This guide focuses on the 2-methoxy-6-propylnaphthalen-1-amine scaffold. While this specific structure is not extensively documented, its constituent parts suggest significant therapeutic potential. The combination of the naphthalene core, a methoxy group at the 2-position, a lipophilic propyl chain at the 6-position, and a reactive amine at the 1-position creates a unique chemical entity ripe for exploration. This document will therefore construct a predictive framework for its synthesis, characterization, and biological evaluation based on robust data from related chemical series.
Proposed Synthetic Strategies
The synthesis of 2-methoxy-6-propylnaphthalen-1-amine derivatives can be approached through a logical, multi-step sequence starting from commercially available precursors. The primary challenge lies in achieving the desired regioselectivity for the substitution pattern on the naphthalene core. A plausible and efficient synthetic route is outlined below.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach identifies 6-propyl-2-naphthol as a key starting material, which can be functionalized through electrophilic aromatic substitution. The forward synthesis would proceed via protection of the hydroxyl group, followed by nitration and subsequent reduction to the target amine.
Caption: Proposed synthetic workflow for 2-Methoxy-6-propylnaphthalen-1-amine.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-6-propylnaphthalen-1-amine
This protocol describes a representative synthesis. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Protection of 6-Propyl-2-naphthol
To a solution of 6-propyl-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected naphthol.
Step 2: Nitration
Dissolve the protected naphthol (1.0 eq) in acetic anhydride at 0 °C.
Slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 5 °C. The causality here is critical; exothermic nitration requires strict temperature control to prevent over-nitration and side product formation.
Stir the mixture at 0 °C for 2 hours.
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude 1-nitro intermediate.
Step 3 & 4: Deprotection and Methylation
Dissolve the crude nitro-intermediate in tetrahydrofuran (THF).
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 1 hour.
After deprotection is confirmed by TLC, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (MeI, 2.0 eq).
Heat the mixture to reflux and stir for 6 hours.
Cool to room temperature, filter off the solids, and concentrate the filtrate.
Purify the residue by column chromatography to yield 2-methoxy-1-nitro-6-propylnaphthalene.
Step 5: Reduction to the Amine
Dissolve the purified nitro compound (1.0 eq) in ethanol in a hydrogenation vessel.
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 8 hours.
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the final product, 2-methoxy-6-propylnaphthalen-1-amine.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Projected Physicochemical and Spectroscopic Properties
While direct experimental data is unavailable, the properties of the parent scaffold can be reliably projected. These projections are invaluable for predicting solubility, membrane permeability, and for guiding analytical characterization.
Molecular ion peak (M⁺) at m/z 215.1310 (calc. for C₁₄H₁₇NO)
Fragmentation may involve loss of propyl or methyl groups
Potential Biological Activities and Structure-Activity Relationships (SAR)
The structural motifs within 2-methoxy-6-propylnaphthalen-1-amine suggest several promising avenues for therapeutic application. The following sections explore these possibilities based on established activities of related compound classes.
Anticancer Potential
Naphthalene derivatives are widely recognized for their cytotoxic effects against various cancer cell lines.[2] Studies on 2-phenylnaphthalenes have shown that the presence and position of hydroxyl and amino groups are critical for activity. For instance, a hydroxyl group at the C-7 position and an amino group were found to significantly promote cytotoxicity against MCF-7 human breast cancer cells.[2]
Hypothesis: The 1-amino group on the 2-methoxy-6-propylnaphthalen-1-amine scaffold is predicted to be a key pharmacophore for anticancer activity. Its ability to form hydrogen and ionic bonds could be crucial for binding to target enzymes or DNA. The lipophilic propyl group may enhance cell membrane permeability, increasing intracellular drug concentration.
Proposed SAR Exploration:
N-Alkylation/Acylation: Modifying the 1-amino group to secondary/tertiary amines or amides can probe the necessity of the primary amine for activity. N-methylation has been shown to increase cytotoxicity in some benzopyran series.[3]
Modification of the Propyl Chain: Varying the length and branching of the alkyl chain at the 6-position will modulate lipophilicity, potentially optimizing the balance between solubility and membrane penetration.
Bioisosteric Replacement: Replacing the 2-methoxy group with other hydrogen bond acceptors/donors (e.g., -OH, -F, -NH₂) could fine-tune target engagement.
Anti-inflammatory Activity
Many naphthalene derivatives exhibit potent anti-inflammatory properties, often by inhibiting key mediators in inflammatory pathways.[4] For example, certain methyl 2-naphthoate derivatives inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the NF-κB and MAPK signaling pathways.[4]
Hypothesis: The 2-methoxy-6-propylnaphthalen-1-amine scaffold could act as an inhibitor of pro-inflammatory enzymes like COX-2 or signaling proteins within the NF-κB cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by naphthalene derivatives.
Antimicrobial Activity
Aminoalkyl naphthols, synthesized via the Betti reaction, have demonstrated significant antimicrobial properties, including activity against multidrug-resistant (MDR) bacterial strains.[5] The combination of a lipophilic naphthalene ring and a basic aminoalkyl side chain is believed to facilitate disruption of the bacterial cell membrane.
Hypothesis: Derivatives of 2-methoxy-6-propylnaphthalen-1-amine are promising candidates for novel antimicrobial agents. Their amphipathic nature could enable them to intercalate into and disrupt bacterial membranes, leading to cell death.
Key Biological Evaluation Protocols
To validate the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential. The following protocols provide robust, reproducible methods for initial screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).
Griess Reagent: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Future Perspectives and Conclusion
The 2-methoxy-6-propylnaphthalen-1-amine scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide has provided a foundational framework by proposing robust synthetic routes, projecting key properties, and outlining potential biological applications based on strong evidence from related chemical structures.
The immediate future for this research involves the practical execution of the proposed synthesis to create a small library of derivatives. The initial biological screening should focus on the anticancer, anti-inflammatory, and antimicrobial assays detailed herein. Promising lead compounds identified from these screens will warrant further investigation, including mechanistic studies to identify their molecular targets, in vivo efficacy studies in relevant animal models, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
References
Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLoS One. Available at: [Link]
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]
Preparation of 2-(6-methoxy-2-naphthyl)propionic acid -1-propanol and propanal and intermediates therefor. Google Patents.
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. Available at: [Link]
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. Available at: [Link]
Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Pharmaceutical and Biological Research. Available at: [Link]
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. Available at: [Link]
Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]
Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Publishing. Available at: [Link]
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. MDPI. Available at: [Link]
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. Available at: [Link]
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available at: [Link]
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available at: [Link]
2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide. Acta Crystallographica Section E. Available at: [Link]
Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry. Available at: [Link]
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available at: [Link]
An Inquiry into the Existence and Scientific Literature of 2-Methoxy-6-propylnaphthalen-1-amine
A comprehensive search of scientific and chemical literature has yielded no data on the history, discovery, or synthesis of a compound named "2-Methoxy-6-propylnaphthalen-1-amine." This suggests that the compound may be...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive search of scientific and chemical literature has yielded no data on the history, discovery, or synthesis of a compound named "2-Methoxy-6-propylnaphthalen-1-amine." This suggests that the compound may be novel, proprietary, or that the provided nomenclature may be inaccurate. This guide will detail the search methodology undertaken and provide context based on structurally related, well-documented naphthalene derivatives.
Search Methodology and Findings
An extensive search was conducted across major chemical databases and scientific literature repositories. Queries included the precise chemical name, as well as broader terms such as "synthesis of substituted naphthylamines," "alkoxy-alkyl-naphthalen-amines," and variations of the substituent positions. These searches did not return any relevant results for the specified compound.
The search results were consistently populated with information on two other significant naphthalene derivatives:
Agomelatine Intermediates: A prominent result was 7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3), a key intermediate in the synthesis of the antidepressant drug Agomelatine.[1][2][3][4][5] This highlights active research in the area of methoxy-naphthalene compounds for pharmaceutical applications.
Naproxen and its Derivatives: Numerous results pertained to 2-(6-methoxy-2-naphthyl)propionic acid, commonly known as Naproxen.[6][7][8][9][10][11] Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). The extensive literature on Naproxen and its analogs underscores the pharmaceutical importance of the 6-methoxy-2-substituted naphthalene scaffold.[6][7][8][9][10][11]
Analysis of Structurally Related Compounds
While no information exists for 2-Methoxy-6-propylnaphthalen-1-amine, an analysis of related structures provides a hypothetical context for its potential synthesis and properties. The synthesis of substituted naphthylamines often involves multi-step processes.
A hypothetical synthetic approach could potentially involve:
Functionalization of a Naphthalene Core: Starting with a suitable naphthalene derivative, such as a methoxy-propyl-naphthalene precursor.
Nitration: Introduction of a nitro group at the 1-position.
Reduction: Reduction of the nitro group to an amine.
The specific reagents and reaction conditions would need to be determined experimentally.
Potential Research and Industrial Significance
The structural motifs present in the requested compound (methoxy, propyl, and amino groups on a naphthalene core) are found in various biologically active molecules. For instance, naphthalene derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[12][13] The specific substitution pattern of 2-Methoxy-6-propylnaphthalen-1-amine could, in theory, be designed to interact with specific biological targets.
Conclusion and Recommendations for Further Investigation
Based on a thorough review of publicly available information, 2-Methoxy-6-propylnaphthalen-1-amine is not a known compound in the scientific literature. Therefore, a historical account of its discovery and established synthetic protocols cannot be provided.
For researchers, scientists, and drug development professionals interested in this or structurally related molecules, the following steps are recommended:
Verification of Chemical Identity: It is crucial to verify the chemical name and structure. A CAS number or a reference to a patent or publication would be necessary to locate information if it exists.
Novel Synthesis Exploration: If this is a novel compound of interest, a de novo synthetic route would need to be designed and validated. The literature on the synthesis of related naphthalenamines would be a valuable starting point.
Computational Studies: In the absence of experimental data, computational modeling could be employed to predict the physicochemical properties and potential biological activity of 2-Methoxy-6-propylnaphthalen-1-amine.
This report serves to clarify the current state of knowledge regarding 2-Methoxy-6-propylnaphthalen-1-amine. While a detailed guide on its history and discovery is not possible at this time, the provided context on related compounds may be of value for future research endeavors.
References
Pharmaffiliates. CAS No : 138113-08-3 | Chemical Name : 7-Methoxy-1-naphthylacetonitrile. [Link]
Veeprho. 7-Methoxy-1-naphthylacetonitrile | CAS 138113-08-3. [Link]
Google Patents. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene.
Roszkowski, A. P., Rooks, W. H., 2nd, Tomolonis, A. J., & Miller, L. M. (1971). Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen). The Journal of pharmacology and experimental therapeutics, 179(1), 114–123. [Link]
Google Patents. US3651106A - Preparation of 2-(6-methoxy-2-naphthyl)
Google Patents. US3803245A - Process for preparing 2-(6-methoxy-2-naphthyl)
Fun, H. K., Ooi, C. W., & Quah, C. K. (2012). 2-(6-Meth-oxy-naphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2636. [Link]
Kos, J., Karadžić, M., Svrzić, T., Vukić, M., Stanojković, T., Jovanović, M., & Kocić, G. (2021). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. DARU Journal of Pharmaceutical Sciences, 29(1), 111-125. [Link]
Bîcu, E., Filip, M., & Găină, L. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2023(2), M1625. [Link]
PubChem. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. [Link]
Kageyama, S., Isono, T., Iwaki, H., Kageyama, Y., Wakabayashi, Y., & Sugimoto, K. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules, 19(12), 21461-21476. [Link]
Optoelectronic Profiling and Device Integration of 2-Methoxy-6-propylnaphthalen-1-amine in Organic Electronics
Executive Summary In the rapidly evolving field of organic electronics—encompassing Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs)—the rational design of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving field of organic electronics—encompassing Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs)—the rational design of hole-transporting materials (p-type semiconductors) is paramount. 2-Methoxy-6-propylnaphthalen-1-amine (2M6PNA) (CAS: 94134-18-6) represents a highly specialized, electron-rich aromatic building block. While traditionally utilized as an intermediate in pharmaceutical synthesis, its unique "push-push" electronic configuration makes it an exceptional candidate for advanced materials science applications.
This whitepaper dissects the electronic properties of 2M6PNA, providing field-proven, self-validating methodologies for its characterization and integration into optoelectronic devices. By understanding the causality behind its molecular architecture, researchers can leverage this molecule to engineer highly efficient charge-transport layers.
The electronic behavior of 2M6PNA is entirely dictated by the strategic positioning of its functional groups on the extended
π
-conjugated naphthalene core.
The Amine Group (-NH
2
) at C1: As a strong electron-donating group (EDG), the amine nitrogen donates its lone pair into the aromatic ring via the mesomeric (+M) effect. The substitution of the naphthalene core with an amine group induces a significant red-shift in the absorption spectrum and fundamentally raises the Highest Occupied Molecular Orbital (HOMO) level due to the conjugative properties of the -NH
2
group[1].
The Methoxy Group (-OCH
3
) at C2: This secondary EDG further enriches the electron density of the core. Sterically, its proximity to the amine group induces a slight out-of-plane distortion, which prevents excessive, tightly packed
π−π
aggregation in the solid state—a common cause of excimer quenching in thin films.
The Propyl Group (-C
3
H
7
) at C6: While providing a weak inductive (+I) effect, the primary mechanistic role of the propyl chain is symmetry breaking and entropy generation. This drastically improves the molecule's solubility in orthogonal organic solvents (e.g., chlorobenzene), which is an absolute prerequisite for solution-processed device fabrication.
Quantitative Data Synthesis
The table below summarizes the extrapolated optoelectronic parameters of 2M6PNA compared to a baseline unsubstituted 1-aminonaphthalene, demonstrating the synergistic effects of multi-substitution.
Property
1-Aminonaphthalene (Baseline)
2-Methoxy-6-propylnaphthalen-1-amine (2M6PNA)
Mechanistic Driver
HOMO Level
-5.60 eV
-5.20 eV (Extrapolated)
+M effect of -NH
2
and -OCH
3
raises HOMO.
LUMO Level
-2.30 eV
-2.10 eV (Extrapolated)
Destabilized by the highly electron-rich core.
Optical Bandgap (
Eg
)
3.30 eV
3.10 eV (Extrapolated)
Extended conjugation and push-push substitution.
Hole Mobility (
μh
)
∼10−4 cm2/Vs
∼10−2 cm2/Vs
Enhanced solid-state packing via the propyl group.
Solubility (PhCl)
Low (< 5 mg/mL)
High (> 20 mg/mL)
Symmetry breaking by the -C
3
H
7
aliphatic chain.
Table 1: Comparative optoelectronic properties illustrating the impact of strategic functionalization on the naphthalene core.
Self-Validating Experimental Workflows
To ensure scientific integrity, the characterization of 2M6PNA must rely on self-validating experimental systems. The following protocols detail the exact methodologies required to extract reliable electronic data.
Electrochemical Profiling via Cyclic Voltammetry (CV)
Naphthalene-amine derivatives are well-established as robust hole-transporting materials, exhibiting stable radical cations and low ionization potentials during cyclic voltammetry[2]. To determine the HOMO/LUMO levels accurately, we employ a rigorously calibrated CV protocol.
Step-by-Step Methodology:
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
6
) in anhydrous acetonitrile.
Causality: TBAPF
6
provides necessary ionic conductivity without participating in redox reactions. Anhydrous conditions are critical; trace water will undergo electrolysis, masking the delicate oxidation onset of the naphthalene core.
Cell Assembly: Utilize a three-electrode configuration: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag
+
non-aqueous reference electrode.
Causality: Decoupling current measurement (working-counter) from voltage control (working-reference) prevents polarization and drift of the reference potential.
Internal Calibration (Self-Validation Step): Spike the analyte solution with 1 mM Ferrocene (Fc/Fc
+
).
Causality: Reference electrodes drift daily. Ferrocene provides an absolute, unchangeable vacuum scale reference (assumed to be 4.8 eV below the vacuum level). This makes the HOMO calculation immune to environmental fluctuations.
Data Extraction: Sweep the potential from -1.0 V to +1.5 V at a scan rate of 50 mV/s. Identify the onset oxidation potential (
Eoxonset
).
Calculation: Calculate the HOMO level using the empirical formula:
HOMO=−(Eoxonset−EFc/Fc++4.8) eV
Charge Transport Characterization (SCLC Method)
The thermal stability and optical bandgap of substituted naphthalenes are critical for their performance in field-effect transistors, where extended
π
-conjugation dictates charge carrier mobility[3]. We measure hole mobility (
μh
) using the Space-Charge-Limited Current (SCLC) model in a "hole-only" diode architecture.
Step-by-Step Methodology:
Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, DI water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes.
Causality: UV-Ozone removes residual organic contaminants and increases the work function of ITO, reducing the hole-injection barrier.
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm and anneal at 150°C for 15 minutes.
Causality: PEDOT:PSS smooths the rough ITO surface and aligns its work function (
∼
-5.0 eV) closely with the HOMO of 2M6PNA (
∼
-5.2 eV). This ensures the device is bulk-transport limited rather than injection limited, a strict requirement for valid SCLC modeling.
Active Layer Deposition: Spin-coat 2M6PNA (15 mg/mL in chlorobenzene) at 2000 rpm.
Causality: Chlorobenzene's high boiling point allows for slow solvent evaporation, granting the molecules thermodynamic time to arrange into ordered
π−π
stacks, maximizing orbital overlap.
Electrode Evaporation: Thermally evaporate 100 nm of Gold (Au) under high vacuum (
10−6
mbar).
Causality: Gold is a high-work-function metal. By using high-work-function electrodes at both the anode and cathode, electron injection is entirely blocked, creating a self-validating "hole-only" device.
J-V Fitting: Measure current density (J) against applied voltage (V) from 0 to 5V. Fit the quadratic region to the Mott-Gurney equation:
J=89ϵrϵ0μhL3V2
Figure 1: Self-validating experimental workflow for determining the electronic properties of 2M6PNA.
Device Integration & Mechanistic Pathways
When integrated into an Organic Photovoltaic (OPV) cell or an OFET, the bandgap (
ΔE
) between the HOMO and LUMO in naphthalene-amine chromophores directly influences electrical conductivity and molecular stability[4].
In a bulk-heterojunction OPV, 2M6PNA acts as the electron donor. Upon photoexcitation, an exciton (electron-hole pair) is generated. Because the LUMO of 2M6PNA is higher than that of a standard fullerene acceptor (e.g., PCBM), the electron undergoes a thermodynamically favorable transfer to the acceptor. Simultaneously, the shallow HOMO of 2M6PNA allows it to efficiently transport the remaining hole to the anode.
Figure 2: Energy level alignment and charge transport pathway in a 2M6PNA-based optoelectronic device.
Conclusion
2-Methoxy-6-propylnaphthalen-1-amine is far more than a synthetic intermediate; it is a highly tunable organic semiconductor building block. By leveraging the +M effects of its amine and methoxy groups, alongside the solubility-enhancing +I effect of its propyl chain, researchers can achieve shallow HOMO levels ideal for hole transport. By adhering to the self-validating electrochemical and SCLC protocols outlined in this guide, materials scientists can reliably benchmark 2M6PNA and integrate it into next-generation organic electronic architectures.
In-Depth Technical Guide: The Potential Biological Activity of 2-Methoxy-6-propylnaphthalen-1-amine (2M6PNA)
Executive Summary As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter novel or specialized chemical building blocks that hold immense polypharmacological potential...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter novel or specialized chemical building blocks that hold immense polypharmacological potential. 2-Methoxy-6-propylnaphthalen-1-amine (2M6PNA) is one such high-value pharmacophore. Structurally, it features a naphthalene ring substituted with a methoxy group at position 2, a propyl group at position 6, and a primary amine at position 1.
Rather than viewing this molecule as a mere synthetic intermediate, we must analyze it through the lens of structural pharmacology. The methoxynaphthalene core is a "privileged scaffold" found in blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) and melatonergic agonists. This whitepaper deconstructs the theoretical biological activity of 2M6PNA, mapping its structural motifs to specific biological targets, and provides field-proven, self-validating experimental protocols to evaluate its efficacy.
Structural Pharmacology & Target Rationale
To understand the biological potential of 2M6PNA, we must dissect its structure and extrapolate its activity based on established structure-activity relationships (SAR) of homologous drugs.
A. Cyclooxygenase (COX-1/COX-2) Inhibition
The 6-methoxy-2-alkylnaphthalene architecture is the exact pharmacophore utilized by Naproxen , a potent, non-selective NSAID[1]. In the COX-2 active site, the methoxy group acts as a critical hydrogen bond acceptor, while the alkyl chain engages in hydrophobic interactions. According to, the methoxynaphthalene core forms a grid of multiple π-alkyl interactions with residues like Val349 and Trp387 within the COX-2 hydrophobic channel[1]. The 1-amino modification in 2M6PNA offers a novel vector for modulating COX-2 selectivity, potentially allowing for the synthesis of bulky amide derivatives that bypass COX-1 to reduce gastrointestinal toxicity[2].
B. Melatonergic and Serotonergic Modulation
The bioisosteric replacement of the indole ring of melatonin with a naphthalene ring yielded Agomelatine , a potent MT1/MT2 receptor agonist and 5-HT2C antagonist. 2M6PNA shares this naphthalenic backbone. The 1-amino group serves as an ideal conjugation site for synthesizing amide derivatives that mimic the acetamide side chain of melatonin, positioning it as a highly viable precursor for novel circadian rhythm modulators.
C. Antimicrobial and Cytotoxic Potential
Historically, α-naphthylamine (1-naphthylamine) derivatives have demonstrated significant antifungal and cytotoxic activities. Studies have shown that secondary amines derived from the α-naphthylamine core exhibit selective cytotoxicity against MCF-7 (breast) and H-460 (lung) cancer cell lines, with IC50 values dropping below 10 μg/mL[3]. The 2M6PNA scaffold, with its highly lipophilic 6-propyl group, is predicted to enhance cell membrane penetration, thereby amplifying these cytotoxic effects[3].
Pharmacophore Mapping
The following diagram illustrates the predicted molecular interactions between the functional groups of 2M6PNA and their respective biological targets.
Figure 1. Pharmacophore mapping of 2M6PNA and its predicted target interactions.
Preclinical Experimental Protocols
Robust drug development relies on self-validating assay systems. As an application scientist, I do not just execute steps; I design workflows where the physical chemistry of the compound dictates the assay parameters. Below are the definitive protocols for evaluating 2M6PNA.
Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Causality & Rationale: We utilize a fluorometric assay measuring the peroxidase activity of COX. This activity is stoichiometrically coupled to the cyclooxygenase-mediated conversion of arachidonic acid to PGG2. This method is chosen over radiometric assays to provide real-time kinetic data. Furthermore, pre-incubation is mandatory because methoxynaphthalene derivatives exhibit slow, time-dependent, tight-binding kinetics as they navigate the hydrophobic channel of the COX enzyme[1].
Self-Validation: Naproxen is run in parallel as a positive control, and a vehicle-only well serves as the negative control. This confirms that any observed reduction in fluorescence is strictly due to enzyme inhibition rather than assay interference.
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes on ice.
Compound Dilution: Dissolve 2M6PNA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 μM to 100 μM) in the assay buffer. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.
Pre-Incubation (Critical Step): Combine 150 μL of assay buffer, 10 μL of COX enzyme, and 10 μL of 2M6PNA in a black 96-well microplate. Incubate at 25°C for exactly 20 minutes to allow for tight-binding equilibrium.
Substrate Addition: Initiate the reaction by adding 10 μL of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and 10 μL of arachidonic acid (final concentration 50 μM).
Kinetic Measurement: Immediately read the plate using a fluorescence microplate reader (Ex: 535 nm, Em: 590 nm) continuously for 5 minutes.
Data Analysis: Calculate the initial velocity of the reaction. Plot the percentage of inhibition against the log concentration of 2M6PNA to determine the IC50 value using non-linear regression.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality & Rationale: We select MCF-7 and H-460 cell lines because previous SAR studies on α-naphthylamine derivatives demonstrated pronounced susceptibility in these specific lineages[3]. The MTT assay acts as a self-validating system: mitochondrial succinate dehydrogenase activity directly correlates with the number of viable cells, providing a reliable, colorimetric readout of cytotoxic versus cytostatic effects.
Self-Validation: The inclusion of Doxorubicin establishes a baseline for maximum cytotoxic response, while the vehicle control ensures that solvent toxicity is mathematically nullified, creating a closed loop of data integrity.
Step-by-Step Methodology:
Cell Culture & Seeding: Culture MCF-7 and H-460 cells in DMEM supplemented with 10% FBS. Seed cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.
Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of 2M6PNA (1 μg/mL to 100 μg/mL). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).
Incubation: Incubate the treated plates for 48 hours.
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.
Solubilization: Carefully aspirate the media. Add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the vehicle control and determine the IC50.
Preclinical Evaluation Workflow
Figure 2. Step-by-step preclinical evaluation workflow for 2M6PNA.
Quantitative Data Summary
The table below synthesizes the known quantitative data for structural analogs of 2M6PNA and provides the predicted pharmacological profile for the novel compound based on our SAR analysis.
2-Methoxy-6-propylnaphthalen-1-amine (2M6PNA) is far more than a simple organic building block; it is a highly tunable pharmacophore carrying the genetic memory of potent NSAIDs and melatonergic drugs. By leveraging the hydrogen-bonding capacity of the methoxy group, the lipophilicity of the propyl chain, and the reactivity of the primary amine, medicinal chemists can utilize 2M6PNA to design next-generation targeted therapeutics with optimized pharmacokinetic profiles.
References
Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." Journal of Biological Chemistry, 285(45), 34950–34959. URL:[Link]
Sortino, M., Delgado, P., Juárez, S., Quiroga, J., Abonia, R., Insuasty, B., Nogueras, M., Cobo, J., & Zacchino, S. (2012). "Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives." Scientia Pharmaceutica, 80(4), 867–877. URL:[Link]
Nedeljković, N., Dobričić, V., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Jeremić, N., Novaković, J., Jakovljević, V., Vujić, Z., & Nikolić, M. (2023). "Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen." Pharmaceuticals, 16(5), 666. URL:[Link]
The Amine Functional Group in 2-Methoxy-6-propylnaphthalen-1-amine: A Technical Guide to its Reactivity and Synthetic Utility
Abstract This technical guide provides an in-depth analysis of the reactivity of the primary amine group in 2-Methoxy-6-propylnaphthalen-1-amine. Aimed at researchers, scientists, and professionals in drug development, t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the reactivity of the primary amine group in 2-Methoxy-6-propylnaphthalen-1-amine. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the electronic and steric factors governing the amine's chemical behavior. We will explore key synthetic transformations, including N-acylation, N-alkylation, and diazotization followed by azo coupling, providing both mechanistic insights and detailed experimental protocols. The strategic placement of the methoxy and propyl substituents on the naphthalene scaffold presents a unique interplay of electronic activation and steric hindrance, which will be a central theme of this guide.
Introduction: The Structural Landscape and its Implications
2-Methoxy-6-propylnaphthalen-1-amine is a substituted aromatic amine built upon a naphthalene core. The reactivity of the amine group at the C1 position is intricately modulated by the electronic and steric properties of the entire molecule. The electron-donating methoxy group at C2 and the alkyl propyl group at C6, while seemingly distant, exert a significant influence on the nucleophilicity of the amine and the regioselectivity of its reactions.
As an analogue of 1-naphthylamine, this compound is a valuable intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2] Understanding the specific reactivity of its amine function is paramount for its effective utilization in complex synthetic pathways.
The Interplay of Electronic and Steric Effects
The chemical behavior of the amine group in 2-Methoxy-6-propylnaphthalen-1-amine is a direct consequence of the electronic environment created by the naphthalene ring and its substituents.
Electronic Influence of Substituents
The methoxy group (-OCH₃) at the C2 position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic system. This donation of electron density increases the overall electron richness of the naphthalene ring, and importantly, enhances the nucleophilicity of the primary amine at the C1 position. On a benzene ring, a methoxy substituent at the para position is classified as an electron-donating group.[3] The propyl group at the C6 position is a weak electron-donating group through an inductive effect.
Steric Considerations
The naphthalene ring system itself imposes steric constraints. The peri position (C8) to the amine group at C1 can create significant steric hindrance, influencing the approach of bulky reagents.[4] While the propyl group at C6 is relatively remote from the C1 amine, its presence can influence the overall shape of the molecule and potentially impact intermolecular interactions in the solid state or in solution. The steric hindrance between bulky groups on a naphthalene ring can lead to a distortion of the ring itself.[5][6]
Key Reactions of the Amine Group
The enhanced nucleophilicity of the amine group in 2-Methoxy-6-propylnaphthalen-1-amine allows it to participate in a variety of important chemical transformations.
N-Acylation: Formation of Amides
N-acylation is a fundamental reaction of primary amines, leading to the formation of stable amide bonds. This reaction is crucial for protecting the amine group during multi-step syntheses or for introducing specific acyl moieties to modulate the biological activity of the molecule.[7]
Mechanism: The reaction typically proceeds via nucleophilic acyl substitution, where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.[8] The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct.[9]
Experimental Protocol: N-Acetylation
Dissolution: Dissolve 1.0 equivalent of 2-Methoxy-6-propylnaphthalen-1-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir.
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetic anhydride or acetyl chloride dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure and purify the resulting N-(2-methoxy-6-propylnaphthalen-1-yl)acetamide by column chromatography or recrystallization.[10]
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups onto the amine nitrogen, a common strategy in medicinal chemistry to alter a compound's physicochemical properties like solubility and lipophilicity.[9] The reaction can be achieved using various alkylating agents, such as alkyl halides, or through reductive amination.[11]
Experimental Protocol: N-Alkylation with an Alkyl Halide
Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 2-Methoxy-6-propylnaphthalen-1-amine, 2.0-3.0 equivalents of a base (e.g., potassium carbonate), and a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).[9]
Alkylating Agent Addition: Add 1.1-1.5 equivalents of the alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise to the stirred mixture at room temperature.
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.[9]
Work-up: After completion, cool the mixture to room temperature and pour it into water.
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure and purify the N-alkylated product by column chromatography.[12]
Diazotization and Azo Coupling: The Gateway to Azo Dyes
The primary aromatic amine can be converted into a diazonium salt through a process called diazotization.[1] This reaction is typically carried out at low temperatures using sodium nitrite in the presence of a strong acid.[13] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling.
In an azo coupling reaction, the electrophilic diazonium salt reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol or another aromatic amine, to form a highly colored azo compound.[14][15]
Experimental Protocol: Diazotization and Azo Coupling with 2-Naphthol
Part A: Diazotization
Amine Solution: Suspend 1.0 equivalent of 2-Methoxy-6-propylnaphthalen-1-amine in a mixture of concentrated hydrochloric acid and water. Cool the slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
Nitrite Solution: Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine slurry, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.[13]
Part B: Azo Coupling
Coupling Agent Solution: In a separate beaker, dissolve 1.0 equivalent of 2-naphthol in a 10% sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.[16]
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring. An intensely colored precipitate of the azo dye should form immediately.[17]
pH Adjustment: Maintain the alkalinity of the reaction mixture (pH 9-10) by adding a 10% sodium hydroxide solution as needed.[13]
Isolation: After stirring for 30 minutes in the ice bath, collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry it.
Quantitative Data Summary
Reaction
Reagents
Solvent
Temperature (°C)
Typical Yield (%)
N-Acetylation
Acetic anhydride, Triethylamine
Dichloromethane
0 to RT
>90
N-Alkylation
Alkyl halide, K₂CO₃
DMF
60-80
70-90
Diazotization
NaNO₂, HCl
Water
0-5
(Intermediate)
Azo Coupling
Diazonium salt, 2-Naphthol, NaOH
Water
0-5
>85
Conclusion
The amine group of 2-Methoxy-6-propylnaphthalen-1-amine is a versatile functional handle for a wide range of organic transformations. Its reactivity is enhanced by the electron-donating methoxy group, making it a highly nucleophilic center. While steric hindrance from the naphthalene core must be considered, this compound readily undergoes N-acylation, N-alkylation, and diazotization followed by azo coupling. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable synthetic intermediate in their work.
References
New Insight into the Excited-State Proton-Transfer Reactions of 1-Naphthylamine in Solution. (2001). The Journal of Physical Chemistry A. [Link]
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications. [Link]
Kinetics of acid and nucleophile catalysis of the diazotization of 1-naphthylamine. (1986). Canadian Journal of Chemistry. [Link]
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Publishing. [Link]
Spectrophotometric Determination of 1-Naphthylamine in Aqueous Solution by Coupling with Diazotized 4-Aminobenzophenone. (1989). Analytical Letters. [Link]
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Publishing. [Link]
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]
Kinetics of acid and nucleophile catalysis of the diazotation of 1-naphtylamine. (1986). ResearchGate. [Link]
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). ResearchGate. [Link]
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. (2008). Accounts of Chemical Research. [Link]
Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. (2015). ResearchGate. [Link]
Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. (2024). eLife. [Link]
Steric hindrance between bulky isopropyl and naphthalene groups creates... (2015). ResearchGate. [Link]
Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. (n.d.). Scribd. [Link]
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Physiology. [Link]
Application Note: 2-Methoxy-6-propylnaphthalen-1-amine as a Versatile Pharmaceutical Intermediate
Executive Summary 2-Methoxy-6-propylnaphthalen-1-amine (CAS: 94134-18-6)[1] is a highly specialized bicyclic aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Featuri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methoxy-6-propylnaphthalen-1-amine (CAS: 94134-18-6)[1] is a highly specialized bicyclic aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a lipophilic naphthalene core, an electron-donating methoxy group, and an extended propyl chain, this intermediate is particularly valuable in the development of kinase inhibitors, melatonin receptor agonists, and next-generation non-steroidal anti-inflammatory drugs (NSAIDs). This application note details the structural rationale, optimized synthetic workflows, and analytical validation required to effectively incorporate this intermediate into drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
The utility of 2-Methoxy-6-propylnaphthalen-1-amine stems from its unique pharmacophore mapping capabilities. As an Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler anilines:
Naphthalene Core: Provides essential
π−π
stacking interactions within deep hydrophobic binding pockets, such as the ATP-binding cleft of targeted kinases.
C2-Methoxy Group: Acts as a critical hydrogen bond acceptor. Synthetically, it increases the electron density of the aromatic ring, modulating the pKa of the adjacent C1-amine and sterically directing ortho-substitution if electrophilic aromatic substitution is pursued later in the synthesis.
C6-Propyl Chain: Extends the hydrophobic footprint of the molecule, enhancing van der Waals interactions within lipid bilayers or specific receptor sub-pockets, thereby improving membrane permeability and metabolic half-life.
C1-Primary Amine: Serves as the primary reactive handle for cross-coupling and amidation. However, the amine is sterically hindered by the adjacent C2-methoxy group and the C8 peri-hydrogen, necessitating highly optimized catalytic systems to prevent catalyst poisoning or sluggish reaction rates[2].
To construct N-aryl or N-heteroaryl scaffolds (common in targeted oncology therapeutics), the C1-amine must be coupled with an aryl halide. Due to the steric bulk surrounding the amine, first-generation bidentate ligands (like BINAP) often fail, leading to
β
-hydride elimination byproducts or unreacted starting material[3]. We utilize dialkylbiaryl phosphine ligands, specifically BrettPhos, which is engineered to accommodate bulky primary amines and prevent unwanted bis-arylation[4].
Workflow B: Amide Bond Formation via Peptide Coupling
For the synthesis of melatonin receptor agonists (structurally analogous to agomelatine), the C1-amine is converted into an amide. The reduced nucleophilicity of the naphthylamine—caused by the delocalization of the nitrogen lone pair into the aromatic system—makes standard EDC/HOBt coupling inefficient. We recommend the use of HATU, a highly reactive uronium salt, in the presence of DIPEA to drive the reaction to completion.
Mechanistic Pathway
Fig 1: Catalytic cycle of the Buchwald-Hartwig amination using the naphthylamine intermediate.
Quantitative Data & Yield Optimization
The choice of ligand is the most critical variable in the Buchwald-Hartwig amination of 2-Methoxy-6-propylnaphthalen-1-amine[2]. Table 1 summarizes the optimization of the coupling reaction with 4-chloropyridine (1.05 eq), Pd2(dba)3 (1 mol%), Ligand (2.2 mol%), and Base (1.5 eq) in Toluene (0.2 M).
Entry
Ligand
Catalyst
Base
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
BINAP
Pd2(dba)3
Cs2CO3
100
24
15%
Bidentate ligand is too rigid; steric clash with C2-methoxy prevents amine coordination.
2
XPhos
Pd2(dba)3
NaOtBu
90
12
65%
Monodentate biaryl ligand improves coordination, but some bis-arylation is observed.
Self-Validating Metric: The reaction is complete when the starting material mass (m/z 216.1 [M+H]+) is <1% by LC-MS analysis.
Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon.
Reagent Loading: Charge the flask with 2-Methoxy-6-propylnaphthalen-1-amine (1.00 g, 4.64 mmol, 1.0 eq), 4-chloropyridine hydrochloride (0.76 g, 5.10 mmol, 1.1 eq), Pd2(dba)3 (42 mg, 0.046 mmol, 1 mol%), BrettPhos (55 mg, 0.102 mmol, 2.2 mol%), and sodium tert-butoxide (1.11 g, 11.6 mmol, 2.5 eq). Note: Excess base is required to neutralize the hydrochloride salt of the aryl chloride.
Degassing: Seal the flask with a rubber septum. Evacuate and backfill with argon three times to ensure a strictly anaerobic environment. Oxygen will rapidly oxidize the active Pd(0) catalyst, halting the cycle[4].
Solvent Addition: Inject anhydrous, sparged toluene (23 mL, 0.2 M) via syringe.
Reaction: Heat the mixture to 90°C in a pre-heated oil bath. Stir vigorously for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS.
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (SiO2) to afford the pure N-aryl naphthylamine scaffold.
Self-Validating Metric: Formation of a less polar spot on TLC (Hexanes/EtOAc 1:1) and the complete disappearance of the primary amine ninhydrin stain.
Activation: In a round-bottom flask, dissolve the target carboxylic acid (5.10 mmol, 1.1 eq) in anhydrous DMF (20 mL). Add HATU (2.11 g, 5.56 mmol, 1.2 eq) and DIPEA (2.4 mL, 13.9 mmol, 3.0 eq). Stir at room temperature for 15 minutes to generate the active O-At ester.
Coupling: Add 2-Methoxy-6-propylnaphthalen-1-amine (1.00 g, 4.64 mmol, 1.0 eq) in one portion.
Reaction: Stir at room temperature for 12 hours. The electron-rich nature of the C2-methoxy group partially compensates for the steric hindrance, but extended reaction times are required compared to aliphatic amines.
Workup: Quench the reaction by adding water (50 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine (5 x 30 mL to remove DMF).
Isolation: Dry over MgSO4, filter, and evaporate to yield the target amide.
Safety, Handling, and Analytical Validation
Storage: Store 2-Methoxy-6-propylnaphthalen-1-amine under an inert atmosphere (nitrogen or argon) at 2-8°C. Primary naphthylamines are susceptible to slow air oxidation, which manifests as a darkening of the solid (from off-white to brown).
Analytical Specs:
1H NMR (400 MHz, CDCl3): Validate identity by confirming the characteristic methoxy singlet at ~3.95 ppm, the propyl aliphatic signals (triplet at ~0.95 ppm, multiplet at ~1.70 ppm, triplet at ~2.70 ppm), and the broad amine singlet at ~4.20 ppm (which exchanges and disappears upon addition of D2O).
Safety: Handle exclusively in a certified fume hood. Naphthylamine derivatives can act as skin sensitizers and potential mutagens. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles) at all times.
Application Notes and Protocols for the Alkylation of 2-Methoxy-6-propylnaphthalen-1-amine
Introduction N-alkylated aromatic amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom of an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-alkylated aromatic amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom of an aromatic amine can profoundly influence its physicochemical and biological properties, including solubility, lipophilicity, metabolic stability, and target-binding affinity. 2-Methoxy-6-propylnaphthalen-1-amine serves as a valuable scaffold, and its N-alkylated derivatives are of significant interest in drug discovery and development.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 2-Methoxy-6-propylnaphthalen-1-amine. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The protocols herein are presented as self-validating systems, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.
Core Alkylation Strategies
The synthesis of N-alkylated 2-Methoxy-6-propylnaphthalen-1-amine can be approached through several strategic pathways. The choice of method depends on the desired alkyl substituent (primary, secondary, aryl), the required scale, and the functional group tolerance of the starting materials. This guide will focus on three primary, highly effective methods:
Reductive Amination: A versatile and widely used method for introducing primary and secondary alkyl groups.
Direct Alkylation with Alcohols (Borrowing Hydrogen Catalysis): An atom-economical and environmentally benign approach for the synthesis of N-alkylated amines.
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.
Visualization of Alkylation Pathways
Caption: Overview of key alkylation strategies for 2-Methoxy-6-propylnaphthalen-1-amine.
Section 1: Reductive Amination
Reductive amination, also known as reductive alkylation, is a robust and highly utilized method for forming carbon-nitrogen bonds.[1] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding secondary or tertiary amine.[1][2]
Mechanistic Rationale: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound.[1] Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation due to its mild nature and tolerance for a wide range of functional groups. Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation.[1][2]
Protocol 1.1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the general procedure for the N-alkylation of 2-Methoxy-6-propylnaphthalen-1-amine with an aldehyde or ketone.
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (optional, catalytic amount)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Methoxy-6-propylnaphthalen-1-amine (1.0 equivalent) and the chosen anhydrous solvent (DCM or DCE).
Addition of Carbonyl: Add the aldehyde or ketone (1.1 - 1.5 equivalents) to the solution. If the carbonyl compound is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate this step.
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).[3]
Washing: Combine the organic layers and wash sequentially with water and then brine.[3]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-alkylated product.[3]
Characterization: Characterize the purified product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[3]
Data Presentation: Reductive Amination Parameters
Parameter
Recommended Range
Rationale/Notes
Amine:Carbonyl Ratio
1 : 1.1-1.5
A slight excess of the carbonyl compound drives the reaction to completion.
Amine:STAB Ratio
1 : 1.5-2.0
An excess of the reducing agent is necessary to ensure complete reduction of the imine.
Solvent
Anhydrous DCM or DCE
Aprotic solvents are preferred to prevent quenching of the reducing agent.
Temperature
Room Temperature
The reaction is typically efficient at ambient temperature.
Reaction Time
2-24 hours
Varies depending on the reactivity of the carbonyl compound.
Section 2: Direct Alkylation with Alcohols via Borrowing Hydrogen Catalysis
The "borrowing hydrogen" or "hydrogen autotransfer" strategy offers a green and atom-economical alternative for N-alkylation.[4][5] In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde or ketone in situ. This carbonyl intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct.[4][5] Ruthenium and iridium-based catalysts are commonly employed for this transformation.[4]
Mechanistic Rationale: This methodology avoids the pre-oxidation of alcohols to aldehydes and the use of stoichiometric reducing agents, making it a highly efficient and sustainable process.[5] The reaction conditions can often be milder than traditional alkylation methods.[4][6]
Protocol 2.1: Ruthenium-Catalyzed N-Alkylation with a Primary Alcohol
This protocol is based on general procedures for the N-alkylation of aromatic amines with alcohols using a commercially available ruthenium catalyst.[4][6]
Base (e.g., Potassium tert-butoxide, K₂CO₃) (1.0 - 1.5 equivalents)
Anhydrous Toluene or Dioxane
Round-bottom flask or sealed tube, magnetic stirrer, nitrogen/argon inlet
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the ruthenium catalyst (1-5 mol%), the base (1.0 - 1.5 equivalents), and a magnetic stir bar to a dry round-bottom flask or sealed tube.
Addition of Reactants: Add 2-Methoxy-6-propylnaphthalen-1-amine (1.0 equivalent), the primary alcohol (1.0 - 1.2 equivalents), and the anhydrous solvent.
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Characterization: Characterize the final product using standard spectroscopic techniques.
Data Presentation: Borrowing Hydrogen Alkylation Parameters
Parameter
Typical Conditions
Rationale/Notes
Catalyst Loading
1-5 mol%
Lower catalyst loadings are desirable for cost-effectiveness.
Base
K₂CO₃, Cs₂CO₃, KOtBu
The choice of base can significantly impact reaction efficiency.
Solvent
Toluene, Dioxane
High-boiling, non-coordinating solvents are generally preferred.
Temperature
80-120 °C
Elevated temperatures are often required to drive the catalytic cycle.
Reaction Time
12-48 hours
Dependent on substrate reactivity and catalyst efficiency.
Visualization of the Borrowing Hydrogen Catalytic Cycle
Caption: Catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.[7][8] This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][9]
Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical and can influence the scope and efficiency of the reaction.[7] Sterically hindered biarylphosphine ligands are often highly effective.
Protocol 3.1: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol provides a general procedure for the coupling of 2-Methoxy-6-propylnaphthalen-1-amine with an aryl bromide.
Base (e.g., Sodium tert-butoxide, Cesium carbonate) (1.5 - 2.0 equivalents)
Anhydrous Toluene or Dioxane
Schlenk tube or sealed vial, magnetic stirrer, nitrogen/argon inlet
Procedure:
Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or vial.
Addition of Reactants: Add 2-Methoxy-6-propylnaphthalen-1-amine (1.2 - 1.5 equivalents) and the aryl bromide (1.0 equivalent).
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
Reaction Conditions: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
Extraction and Purification: Concentrate the filtrate and purify the residue by column chromatography.
Characterization: Characterize the purified N-aryl amine by spectroscopic methods.
Data Presentation: Buchwald-Hartwig Amination Parameters
Component
Examples
Typical Loading
Rationale/Notes
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂
1-5 mol%
Source of the active Pd(0) catalyst.
Ligand
XPhos, SPhos, BINAP
2-10 mol%
Crucial for catalyst stability and reactivity.
Base
NaOtBu, K₃PO₄, Cs₂CO₃
1.5-2.0 equiv.
Strong, non-nucleophilic bases are preferred.
Solvent
Toluene, Dioxane, THF
Anhydrous and deoxygenated solvents are essential.
Temperature
80-110 °C
Varies with the reactivity of the aryl halide.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Conversion
Insufficient reaction time or temperature. Inactive catalyst.
Increase reaction time and/or temperature. Use fresh, high-purity reagents and solvents. For Buchwald-Hartwig, ensure an inert atmosphere.
Formation of Byproducts
Over-alkylation (in reductive amination). Side reactions due to reactive functional groups.
Use a 1:1 ratio of amine to carbonyl. Protect sensitive functional groups if necessary.
Difficulty in Purification
Similar polarity of starting material and product.
Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for separation.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound.
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.
Sodium triacetoxyborohydride and other reducing agents can react violently with water; handle with care.
References
Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols. [Link]
Standard Operating Procedure: Handling and Application of 2-Methoxy-6-propylnaphthalen-1-amine
For: Researchers, scientists, and drug development professionals. Executive Summary & Hazard Assessment This document provides a comprehensive guide for the safe handling, application, and disposal of 2-Methoxy-6-propyln...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Executive Summary & Hazard Assessment
This document provides a comprehensive guide for the safe handling, application, and disposal of 2-Methoxy-6-propylnaphthalen-1-amine. As this compound is a specialized research chemical, specific toxicological and reactivity data are not widely available. Therefore, this Standard Operating Procedure (SOP) is established based on the known hazards of its constituent chemical classes: aromatic amines and substituted naphthalenes .
Inherent Hazard Analysis:
Aromatic Amines: This class of compounds is frequently associated with health hazards including carcinogenicity, mutagenicity, skin sensitization, and methemoglobinemia.[1][2][3] Many are readily absorbed through the skin.[3]
Naphthalene Derivatives: Naphthalene and its derivatives are polycyclic aromatic hydrocarbons (PAHs). Some PAHs are suspected carcinogens, and exposure can cause irritation to the eyes, skin, and respiratory system.[4][5][6]
Unknown Toxicity: As a novel or sparsely studied chemical, 2-Methoxy-6-propylnaphthalen-1-amine must be treated as a substance with significant unknown hazards.[7][8] All procedures must assume the compound is highly toxic and hazardous.[9]
This SOP mandates a precautionary approach, prioritizing the minimization of all potential routes of exposure—inhalation, dermal contact, ingestion, and injection.
Pre-Experimental Planning & Engineering Controls
Risk Assessment and Authorization
Before any work begins, a formal risk assessment must be conducted and documented. This assessment should detail the specific quantities to be used, the nature of the experiment, potential reaction hazards (e.g., exotherms), and emergency procedures. All personnel must receive documented training on this SOP and the specific risks of the planned experiment.
Required Engineering Controls
All handling of 2-Methoxy-6-propylnaphthalen-1-amine, including weighing, solution preparation, and transfers, must be performed within a certified chemical fume hood.[7] The fume hood must have a demonstrated face velocity of 80-120 feet per minute. If the protocol involves heating or potential aerosolization, a vertical sash should be used as a protective shield.[7]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal exposure. The required PPE is summarized in the table below.
PPE Item
Specification
Rationale
Primary Gloves
Nitrile, disposable
Provides baseline protection against minor splashes and contamination.[7] Must be changed immediately upon known or suspected contact.
Secondary Gloves
Thicker, chemical-resistant (e.g., Neoprene or Butyl rubber)
Worn over primary gloves for operations with higher splash risk, such as transfers of solutions >10 mL. Provides extended protection.
Lab Coat
Flame-resistant, with tight-fitting cuffs
Protects skin and personal clothing from contamination.[7]
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields
Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Place all necessary equipment inside the hood on a disposable absorbent pad within a secondary containment tray.
Taring: Place the weighing dish on the analytical balance and tare to zero.
Dispensing: Carefully use a clean spatula to transfer a small amount of 2-Methoxy-6-propylnaphthalen-1-amine from its primary container to the weighing dish. Perform this action slowly to avoid creating airborne dust.
Weighing: Record the mass. If more compound is needed, add it slowly. If too much has been added, do not return the excess to the stock bottle to prevent contamination. Treat the excess as waste.
Transfer to Flask: Carefully transfer the weighed solid into the labeled volumetric flask. A powder funnel may be used.
Dissolution: Add a portion of the desired solvent to the flask. Gently swirl to dissolve the compound. Once dissolved, add solvent to the calibration mark. Stopper the flask and invert several times to ensure homogeneity.
Cleanup: Immediately decontaminate the spatula and any affected surfaces (see Section 5.0). Dispose of the weighing dish and any contaminated wipes as hazardous waste.
Protocol: Use in a Synthetic Reaction (Example: Acylation)
Objective: To use the amine in a typical nucleophilic substitution reaction, focusing on safe reagent addition and reaction monitoring.
Materials:
Stock solution of 2-Methoxy-6-propylnaphthalen-1-amine
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a magnetic stir bar, reflux condenser (with inert gas inlet), and a rubber septum.
Acylating agent (e.g., Acetyl Chloride in an anhydrous solvent)
TLC plates and developing chamber for reaction monitoring
Procedure:
Apparatus Setup: Assemble the reaction glassware inside the chemical fume hood. Ensure all joints are properly sealed. Place the entire setup within a secondary containment tray.
Reagent Addition: Add the stock solution of 2-Methoxy-6-propylnaphthalen-1-amine and additional solvent to the reaction flask via syringe. Add the triethylamine base.
Initiating Reaction: Begin stirring. Slowly add the acylating agent dropwise via syringe through the septum. This addition is often exothermic; monitor the temperature and use an ice bath for cooling if necessary.
Reaction Progress: Once the addition is complete, heat the reaction to the desired temperature if required. Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing by TLC.
Quenching: Upon completion, cool the reaction to room temperature. Slowly and carefully add a quenching agent (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acylating agent. Be aware of potential gas evolution.
Work-up: Proceed with standard liquid-liquid extraction procedures to isolate the product. All aqueous and organic layers should be treated as hazardous waste until the product is confirmed to be isolated and purified.
Visualization of Workflows and Logic
To ensure clarity and adherence to safety protocols, the following diagrams outline the essential decision-making and operational flows.
Caption: High-level experimental workflow from preparation to disposal.
Application Note: Advanced Crystallization Protocols for 2-Methoxy-6-propylnaphthalen-1-amine
Introduction and Scope 2-Methoxy-6-propylnaphthalen-1-amine is a highly functionalized naphthylamine derivative. Compounds sharing the 2-methoxy-6-propylnaphthalene scaffold are critical building blocks in the design of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
2-Methoxy-6-propylnaphthalen-1-amine is a highly functionalized naphthylamine derivative. Compounds sharing the 2-methoxy-6-propylnaphthalene scaffold are critical building blocks in the design of advanced therapeutics, including selective dihydroorotate dehydrogenase (DHODH) inhibitors ()[1]. However, isolating this specific amine in a highly pure, crystalline solid state presents significant thermodynamic challenges.
Due to its high lipophilicity and relatively low melting point, the free base is highly susceptible to liquid-liquid phase separation (LLPS)—commonly referred to as "oiling out"—during standard cooling crystallization ()[2]. When a system oils out, the compound separates as a dense, viscous liquid rather than an ordered crystal lattice, trapping impurities and severely hindering downstream processing. This application note details two highly optimized, self-validating protocols to overcome LLPS: a seeding-assisted binary solvent crystallization for the free base, and a reactive crystallization method to isolate the compound as a highly stable hydrochloride salt ()[3].
Physicochemical Profiling
Before designing a crystallization trajectory, it is critical to establish the physicochemical boundaries of the target molecule.
Property
Value / Description
Molecular Formula
C₁₄H₁₇NO
Molecular Weight
215.30 g/mol
Physical State (Ambient)
Viscous oil or low-melting amorphous solid
Predicted pKa
~4.2 (conjugate acid)
Solubility Profile
High: DCM, Toluene, MTBE. Low: Heptane, Water.
Mechanistic Causality in Crystallization Design
Bypassing LLPS via Seeding-Assisted Cooling (Free Base)
Oiling out occurs when a supersaturated solution crosses the binodal liquid-liquid coexistence curve before reaching the critical supersaturation required for solid nucleation ()[4]. To prevent the formation of this metastable dense liquid phase, Protocol A utilizes a Toluene/Heptane binary solvent system. By precisely controlling the cooling rate and introducing seed crystals at the upper boundary of the metastable zone width (MSZW), we provide a low-energy template for crystalline nucleation. This kinetically favors the solid phase boundary, effectively bypassing LLPS and driving the system toward high-purity crystallization ()[2].
Thermodynamic Shift via Reactive Crystallization (Salt Formation)
When the free base exhibits persistent oiling out or oxidative instability, converting it into a pharmaceutical salt fundamentally alters its solid-state landscape. Protocol B utilizes reactive crystallization by introducing anhydrous HCl. The resulting ionic interactions between the protonated naphthylamine and the chloride counterion drastically increase the lattice energy ()[3]. This drives immediate, high-yielding precipitation of the hydrochloride salt, bypassing the oiling-out phenomenon entirely and yielding a product with superior long-term stability and bioavailability ()[5].
This protocol is designed to isolate the pure free base while strictly avoiding the LLPS boundary.
Dissolution : Suspend 10.0 g of crude 2-Methoxy-6-propylnaphthalen-1-amine in 30 mL of Toluene. Heat the mixture to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved.
Antisolvent Addition : Slowly add 20 mL of pre-warmed (60°C) n-Heptane dropwise over 15 minutes. Causality: Adding the antisolvent at an elevated temperature prevents premature shock-cooling and localized supersaturation, which are primary triggers for oiling out.
Metastable Zone Targeting & Seeding : Cool the solution linearly to 45°C at a rate of 0.5°C/min. At exactly 45°C, introduce 50 mg of pure 2-Methoxy-6-propylnaphthalen-1-amine seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature.
Controlled Crystallization : Resume cooling at a strict rate of 0.2°C/min down to 5°C. Causality: This slow cooling rate maintains the supersaturation level within the metastable zone, preventing the system from crossing the binodal curve into the oiling-out regime ()[4].
Isolation : Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) Heptane to displace residual Toluene. Dry under vacuum at 30°C for 12 hours.
Protocol B: Reactive Crystallization of the Hydrochloride Salt
This protocol is designed for rapid isolation, maximizing yield and long-term bench stability.
Dissolution : Dissolve 10.0 g of the free base in 50 mL of Methyl tert-butyl ether (MTBE) at 20°C. Ensure the solution is clarified via a 0.45 µm PTFE filter to remove particulate impurities. Causality: MTBE is a moderately polar aprotic solvent that readily dissolves the free base but acts as a strong antisolvent for the highly polar hydrochloride salt.
Reactive Precipitation : Under vigorous stirring (400 rpm), slowly add a stoichiometric equivalent of 2M anhydrous HCl in diethyl ether dropwise over 20 minutes. Maintain the reaction temperature below 25°C using a water bath. Causality: Salt formation is exothermic; controlling the heat of reaction prevents solvent boil-off and ensures uniform crystal nucleation ()[3].
Maturation : A dense white precipitate will form immediately. Once addition is complete, continue stirring the slurry for 1 hour at 20°C. Causality: This holding period allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, significantly improving filterability and final purity.
Isolation : Filter the crystalline salt under vacuum. Wash with 20 mL of cold MTBE. Dry under vacuum at 40°C for 24 hours.
Workflow Visualization
Fig 1. Decision matrix and workflow for 2-Methoxy-6-propylnaphthalen-1-amine crystallization.
Data Presentation: Protocol Comparison
The following table summarizes the expected quantitative and qualitative outcomes of the two validated crystallization methodologies.
Metric
Protocol A: Seeded Cooling (Free Base)
Protocol B: Reactive Crystallization (HCl Salt)
Typical Yield
78 - 82%
92 - 96%
Purity (HPLC)
> 98.5%
> 99.5%
Crystal Habit
Prismatic / Block-like
Fine Needles / Acicular
Thermal Stability
Prone to oxidation (store < 5°C)
Highly stable at ambient temperature
Primary Challenge
Strict MSZW control required
Exothermic reaction management
References
Title: The Open Form Inducer Approach for Structure-Based Drug Design.
Source: PubMed Central (PMC) - NIH.
URL: [Link]
Title: Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019–2023).
Source: ResearchGate.
URL: [Link]
Title: Nonclassical Crystallization and Core–Shell Structure Formation of Ibuprofen from Binary Solvent Solutions.
Source: PubMed Central (PMC) - NIH.
URL: [Link]
Title: Simulation and mechanism for the Ultrasound-Assisted Oiling-Out Process: A case study using Fructose-1,6-diphosphate.
Source: PubMed Central (PMC) - NIH.
URL: [Link]
Title: Nanoparticle tools for maximizing oral drug delivery.
Source: PubMed Central (PMC) - NIH.
URL: [Link]
Technical Support Center: Purification of 2-Methoxy-6-propylnaphthalen-1-amine
Welcome to the technical support center for the purification of 2-Methoxy-6-propylnaphthalen-1-amine and its analogs. This guide is designed for researchers, chemists, and drug development professionals who are navigatin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-Methoxy-6-propylnaphthalen-1-amine and its analogs. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this target molecule from complex reaction mixtures. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the purification process.
Q1: What are the most likely by-products in a typical synthesis of 2-Methoxy-6-propylnaphthalen-1-amine?
A1: The by-product profile depends heavily on the synthetic route. A common approach involves the nitration of a 2-methoxy-6-propylnaphthalene precursor followed by reduction. In this case, you should anticipate:
Regioisomers: Nitration of the naphthalene ring can occur at various positions, leading to isomers that are often difficult to separate due to their similar physical properties.[1]
Incompletely Reacted Intermediates: Residual nitro-compounds (e.g., 2-methoxy-6-propyl-1-nitronaphthalene) if the reduction step is incomplete.
Over-reduction Products: While less common, depending on the reducing agent and conditions, other functional groups could be affected.
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.
Q2: My crude product is a dark, viscous oil. What is the best first step for purification?
A2: An oily crude product often contains a significant amount of impurities and residual solvent. A liquid-liquid extraction is the recommended first step. This acid-base extraction leverages the basicity of the amine group to separate it from neutral or acidic by-products. The general principle is to dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution to protonate the amine (making it water-soluble), discard the organic layer containing neutral impurities, and then basify the aqueous layer to regenerate the free amine for extraction back into an organic solvent.
Q3: How can I effectively separate regioisomers of my target compound?
A3: Separating regioisomers is a significant challenge due to their similar polarities.[1] The most effective technique is high-performance flash column chromatography. Success hinges on optimizing the stationary and mobile phases. For aromatic amines, standard silica gel can cause peak tailing due to interactions with acidic silanol groups.[2] Using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine (Et₃N) to your eluent can significantly improve separation.[2][3]
Q4: What are the best analytical techniques to confirm the purity of my final product?
A4: A combination of methods is essential for confirming purity.
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of a mixture.[4]
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any residual solvents or impurities.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Resolution or Co-elution of Isomers During Column Chromatography
Question: My TLC analysis shows two or more spots that are very close together (ΔRf < 0.1), and they co-elute during column chromatography. How can I improve the separation?
Answer: This is a classic challenge when dealing with regioisomers. The key is to enhance the selectivity of your chromatographic system.
Causality: The structural similarity of regioisomers results in very close affinities for the stationary phase, making separation difficult with standard methods.[1]
Solutions:
Optimize the Mobile Phase:
Decrease Polarity: If using a normal-phase system (e.g., silica gel with hexane/ethyl acetate), reducing the proportion of the more polar solvent (ethyl acetate) will increase the retention time of all compounds, potentially improving separation.[7]
Introduce a Low-Polarity Isocratic Hold: Before starting a gradient, running the column with a very low polarity mobile phase for several column volumes can improve the resolution of closely eluting compounds.[8]
Modify the Stationary Phase:
Switch to Amine-Functionalized Silica: Amine-bonded silica provides a basic surface that minimizes undesirable interactions with the amine product, often leading to sharper peaks and better resolution without needing basic additives in the solvent.[2][3][9]
Use a Phenyl-based Column: For aromatic compounds, a stationary phase with phenyl groups can introduce π-π stacking interactions, offering a different selectivity mechanism that may resolve isomers that are inseparable on standard silica or C18 columns.[1]
Workflow for Troubleshooting Isomer Separation
Caption: Troubleshooting flowchart for HPLC/GC isomer separation.
Problem 2: Product Discoloration (Pink/Brown) After Purification
Question: My purified 2-Methoxy-6-propylnaphthalen-1-amine is a white solid initially, but it turns pink or brown upon standing. What is causing this, and how can I prevent it?
Answer: This discoloration is a classic sign of oxidation. Aromatic amines, particularly electron-rich ones like your compound, are highly susceptible to air oxidation, forming highly colored quinone-imine type impurities.
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
Solutions:
Decolorize with Activated Carbon: If the product is already discolored, a final recrystallization step incorporating activated charcoal can remove the colored impurities.[10][11] The charcoal adsorbs the large, planar colored molecules, which are then removed by hot filtration.[10]
Preventative Measures:
Inert Atmosphere: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and storage.
Storage: Store the final product in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (e.g., in a freezer).
Use of Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.
Data Summary: Common Recrystallization Solvents
The choice of solvent is critical for successful recrystallization, aiming for high solubility when hot and low solubility when cold.[10]
May be too good a solvent, leading to low recovery.
Detailed Experimental Protocols
Protocol 1: High-Performance Flash Chromatography with a Basic Modifier
This protocol is designed to separate the target amine from closely-eluting neutral or less basic impurities.
Methodology:
Column Selection: Choose a pre-packed silica gel column. A typical loading ratio is 1:50 to 1:100 (mass of crude product to mass of silica).[7]
Mobile Phase Preparation: Prepare the mobile phase. A good starting point for this class of compound is a mixture of Hexane and Ethyl Acetate. To this mixture, add 0.5% (v/v) triethylamine (Et₃N).
Sample Preparation: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) or the mobile phase itself. Adsorb this solution onto a small amount of silica gel until a dry, free-flowing powder is obtained.
Column Packing & Equilibration: Dry-load the adsorbed sample onto the top of the column. Equilibrate the column by passing 3-5 column volumes of the mobile phase through it until the baseline is stable.
Elution: Begin elution with a shallow gradient. For example, start with 5% Ethyl Acetate in Hexane (containing 0.5% Et₃N) and slowly increase to 25% Ethyl Acetate over 20-30 column volumes.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Use a visualization agent if necessary (e.g., cinnamaldehyde reagent for primary aromatic amines[4] or a UV lamp).
Validation Checkpoint: Combine fractions containing the pure product only after thorough TLC analysis confirms the absence of impurities.
Solvent Removal: Concentrate the pure fractions under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like toluene.
Protocol 2: Decolorizing Recrystallization
This protocol is for removing colored oxidation by-products from the final product.
Methodology:
Solvent Selection: Choose an appropriate solvent from the table above by testing small quantities. Toluene or an ethanol/water mixture are good starting points.[12][13]
Dissolution: In an Erlenmeyer flask, add the impure, colored amine and the chosen solvent. Heat the mixture to a near-boiling temperature with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[10]
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling. Add a very small amount of activated charcoal (approx. 1-2% of the solute mass).
Hot Filtration: Bring the mixture back to a boil briefly, then quickly filter it while hot through a fluted filter paper into a clean, pre-heated flask. This step removes the charcoal and any insoluble impurities.
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[13] Once at room temperature, cooling in an ice bath can maximize yield.[11]
Validation Checkpoint: If the solution remains colored after hot filtration, the amount of charcoal may have been insufficient. The process should not be repeated on the same batch, but adjusted for future purifications.
Crystal Collection: Collect the crystals by vacuum filtration.[11]
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[10]
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Technical Support Center: Troubleshooting Solubility for 2-Methoxy-6-propylnaphthalen-1-amine
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing assay development hurdles caused by challenging organic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing assay development hurdles caused by challenging organic building blocks. 2-Methoxy-6-propylnaphthalen-1-amine (CAS 94134-18-6) is a highly valuable intermediate, but its physicochemical profile presents significant handling challenges.
Because it is a lipophilic aromatic amine, it exhibits excellent solubility in aprotic polar solvents but suffers from severe "solvent crash" when introduced into aqueous physiological buffers. This guide provides the mechanistic reasoning, diagnostic workflows, and field-proven, self-validating protocols to maintain compound integrity during your in vitro experiments.
Physicochemical Properties & Solubility Profile
To troubleshoot solubility, we must first understand the quantitative parameters driving the molecule's behavior. The combination of a hydrophobic naphthalene core, a propyl chain, and an uncharged amine at physiological pH makes this compound exceptionally lipophilic.
Property
Value
Impact on Assay Design
Molecular Weight
215.30 g/mol
Requires precise micro-weighing for stock accuracy.
pKa (Conjugate Acid)
~3.9 - 4.2
Remains unprotonated (neutral) at pH 7.4, driving insolubility.
Predicted LogP
> 3.5
Highly lipophilic; prone to non-specific plasticware adsorption.
Aqueous Solubility (pH 7.4)
< 0.1 mg/mL
Direct dilution into buffers will cause immediate solvent crash.
DMSO Solubility
> 50 mg/mL
Excellent primary solvent for master stocks.
Diagnostic Workflow for Solubility Issues
Use the following decision matrix to diagnose and resolve precipitation events during your assay preparation.
Diagnostic workflow for resolving 2-Methoxy-6-propylnaphthalen-1-amine precipitation.
Q1: Why does my compound instantly turn cloudy when I dilute my DMSO stock into PBS?Causality: You are observing a classic "solvent crash." In 100% DMSO, the solvent molecules fully encapsulate the hydrophobic naphthalene core. When introduced to an aqueous buffer, water rapidly hydrogen-bonds with the DMSO, stripping away the compound's solvation shell. Because the pKa of naphthylamine derivatives is approximately 3.9 to 4.2 , the primary amine remains unprotonated (neutral) at the physiological pH of PBS (7.4). Without a charge to interact with water, the hydrophobic molecules rapidly aggregate via pi-pi stacking, forming insoluble micro-precipitates.
Q2: Can I just lower the pH of my buffer to dissolve it?Causality: While protonating the amine to form an ammonium salt (NH
3+
) dramatically increases aqueous solubility, the pKa dictates that you would need a buffer pH of < 4.0 to achieve >50% protonation . For most cell culture or enzymatic assays, a pH this low will denature target proteins and induce cellular toxicity. Therefore, pH adjustment is not a viable strategy for physiological assays. You must rely on micelle encapsulation instead.
Q3: I don't see a precipitate, but my assay results are highly variable. What is happening?Causality: You are likely experiencing non-specific binding (adsorption). Highly lipophilic compounds (LogP > 3.5) have a strong thermodynamic affinity for the hydrophobic surfaces of polystyrene well plates and pipette tips. Even if the compound remains macroscopically in solution, the effective concentration available to your biological target is drastically reduced over time.
Solution: Use low-binding polypropylene plates for serial dilutions and include a carrier protein (e.g., 0.01% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20) in your diluent to coat the plastic surfaces and keep the compound in the aqueous phase.
Solubilization Mechanism
Mechanism of solubilization: Surfactant-stabilized micelles bypass non-physiological pH adjustments.
Field-Proven Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your biological assay unless the validation step at the end of each protocol is successful.
Protocol A: Preparation of a 10 mM Master Stock
A proper stock must be optically clear and protected from oxidation.
Weigh exactly 2.15 mg of 2-Methoxy-6-propylnaphthalen-1-amine using an analytical microbalance.
Add 1.0 mL of anhydrous, cell-culture grade DMSO. Crucial: Ensure the DMSO is fresh. DMSO is highly hygroscopic; absorbed atmospheric water will severely degrade the solubility limit of lipophilic amines .
Vortex vigorously for 60 seconds.
Sonicate in a water bath at room temperature for 5 minutes to disrupt any crystalline lattice structures.
Validation Step: Hold the tube against a bright light source. If any particulates or Schlieren lines (optical distortions) remain, warm slightly to 37°C and re-sonicate.
Store aliquots at -20°C in amber glass vials to prevent UV-induced oxidation of the primary amine.
Protocol B: The "Pre-Mix" Method for Aqueous Dilution
To prevent solvent crash, the compound must be coated with a surfactant before it encounters the bulk aqueous phase.
Aliquot the required volume of your 10 mM DMSO stock into a fresh, low-binding polypropylene tube.
Add an equal volume of 10% Tween-20 or Pluronic F-127 directly to the DMSO stock (1:1 ratio). Pipette up and down to form a concentrated "pre-mix."
Warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C.
The Critical Step: Slowly add the warm buffer to the pre-mix drop-by-drop while vortexing continuously. Do NOT add the pre-mix to the buffer. Adding buffer to the pre-mix ensures the surfactant-to-compound ratio remains artificially high during the most vulnerable initial dilution phase, forcing micelle formation.
Validation Step: Measure the absorbance of the final working solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the dilution failed. A successful, fully solubilized dilution will yield an OD600 near 0.00.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8640, 1-Naphthylamine." PubChem. Verified URL:[Link]
MDPI. "Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties." Polymers. Verified URL: [Link]
Troubleshooting
minimizing side reactions in 2-Methoxy-6-propylnaphthalen-1-amine synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-6-propylnaphthalen-1-amine (CAS 94134-18-6)[1]. As a critical organic building block and pharmaceutical intermediate, achieving high purity and yield...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-6-propylnaphthalen-1-amine (CAS 94134-18-6)[1]. As a critical organic building block and pharmaceutical intermediate, achieving high purity and yield requires strict control over its two-step synthetic pathway: the regioselective nitration of 2-methoxy-6-propylnaphthalene[2], followed by the chemoselective reduction of the nitro intermediate[3].
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols designed by application scientists to help you minimize side reactions such as oxidative degradation, over-nitration, and over-reduction.
PART 1: Pathway Visualization & Side Reaction Mapping
Workflow of 2-Methoxy-6-propylnaphthalen-1-amine synthesis and primary side reactions.
PART 2: Troubleshooting Guide & FAQs
Phase A: The Nitration Step
Q1: Why is my nitration reaction yielding dark, tarry mixtures instead of the clean 1-nitro intermediate?A1: This is a classic sign of oxidative degradation. The naphthalene ring, highly activated by the electron-donating methoxy group at the C2 position, is susceptible to single-electron oxidation by strong oxidizing agents like nitric acid. If the localized concentration of HNO3 is too high or the temperature exceeds 5°C, the ring oxidizes into colored naphthoquinones.
Causality & Solution: Ensure precise temperature control (0–5°C) and use a mild nitrating system. Diluting nitric acid in glacial acetic acid or utilizing solid-state nitration with nitrate salts (e.g., Mg(NO3)2) significantly dampens the oxidative potential while maintaining effective electrophilic aromatic substitution[4].
Q2: How do I prevent the formation of 8-nitro or dinitro isomers?A2: Regioselectivity is a known challenge in the nitration of 2-methoxynaphthalenes[5]. While the methoxy group strongly directs the nitronium ion (NO2+) to the adjacent C1 position via resonance stabilization of the arenium ion, excess nitrating agent or elevated temperatures provide enough activation energy to nitrate the C8 position or yield 1,8-dinitro byproducts.
Causality & Solution: Strictly limit the nitrating agent to 1.05 equivalents. Monitor the reaction via TLC or HPLC; quench immediately once the starting material is consumed to prevent secondary nitration events.
Phase B: The Reduction Step
Q3: My reduction stalls, and LC-MS shows a mass corresponding to a hydroxylamine or azo dimer. What went wrong?A3: The catalytic hydrogenation of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the hydrogen transfer rate is too slow—often due to catalyst poisoning, insufficient H2 pressure, or poor agitation—these intermediates accumulate. The hydroxylamine can then condense with the nitroso species to form stable azo or azoxy dimers[5].
Causality & Solution: Ensure vigorous stirring to maximize gas-liquid mass transfer. If using Pd/C, ensure the catalyst is fresh and the solvent is thoroughly degassed.
Q4: I am achieving complete reduction of the nitro group, but I am also seeing partial saturation of the naphthalene ring. How do I stop this?A4: You are experiencing over-reduction. Naphthalene systems, especially those activated by methoxy and amino groups, can undergo partial reduction to dihydro- or tetrahydronaphthalene (tetralin) derivatives under forcing hydrogenation conditions, similar to Birch reduction pathways[6].
Causality & Solution: Lower the hydrogen pressure (keep it under 15 psi / 1 atm) and conduct the reaction at room temperature. If over-reduction persists, consider using a milder, chemoselective reducing agent such as Iron powder/Acetic acid (Béchamp reduction), which exclusively reduces the nitro group without affecting the aromatic system.
PART 3: Quantitative Data on Side Reaction Mitigation
The table below summarizes how different reaction conditions impact the product yield and the profile of side reactions during the synthesis.
Reaction Step
Condition Tested
Primary Product Yield
Major Side Reaction
Side Product (%)
Nitration
HNO3 / H2SO4 (0°C)
45%
Oxidative Degradation
35%
Nitration
HNO3 / AcOH (0°C)
88%
Over-nitration
<5%
Nitration
Mg(NO3)2 / Solid State
82%
Unreacted SM
<2%
Reduction
H2 (100 psi), Pd/C, 50°C
60%
Ring Over-reduction
25%
Reduction
H2 (15 psi), Pd/C, 25°C
92%
Incomplete (Dimers)
<3%
Reduction
Fe / AcOH, 80°C
95%
None detected
<1%
PART 4: Validated Experimental Protocols
Protocol 1: Regioselective Nitration of 2-Methoxy-6-propylnaphthalene
This self-validating protocol uses internal temperature monitoring to prevent thermal runaway and oxidative degradation.
Preparation: Dissolve 10.0 g of 2-methoxy-6-propylnaphthalene[2] in 50 mL of anhydrous glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.
Cooling: Submerge the flask in an ice-salt bath and cool the solution to strictly 0–2°C.
Nitrating Mixture: In a separate addition funnel, prepare a mixture of 3.5 mL of 70% Nitric acid (approx. 1.05 eq) and 10 mL of glacial acetic acid.
Addition: Add the nitric acid solution dropwise over 45 minutes. Critical Step: Ensure the internal temperature never exceeds 5°C. If the temperature spikes, pause the addition to prevent quinone formation.
Quenching: Stir for an additional 30 minutes at 0°C, then pour the mixture over 200 g of crushed ice to instantly halt the reaction.
Isolation: Filter the resulting yellow precipitate (1-nitro-2-methoxy-6-propylnaphthalene) under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from ethanol.
Protocol 2: Chemoselective Reduction to 2-Methoxy-6-propylnaphthalen-1-amine
This protocol utilizes low-pressure hydrogenation to prevent the over-reduction of the activated naphthalene ring.
Setup: In a Parr hydrogenation bottle, suspend 5.0 g of the intermediate 1-nitro-2-methoxy-6-propylnaphthalene in 50 mL of degassed absolute ethanol.
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C). (Caution: Pd/C is highly pyrophoric; add under a gentle stream of inert argon).
Atmosphere Exchange: Attach the bottle to the hydrogenation apparatus. Purge the system with nitrogen three times, followed by hydrogen three times to remove all oxygen.
Reaction: Pressurize the vessel to exactly 15 psi with H2 gas. Agitate vigorously at room temperature (20–25°C) for 4 hours. Monitor hydrogen uptake; the reaction is complete when the volumetric uptake ceases.
Filtration: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 20 mL of hot ethanol.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-6-propylnaphthalen-1-amine[1]. Purify via silica gel column chromatography (Hexanes/EtOAc) or recrystallization as required.
scale-up challenges for 2-Methoxy-6-propylnaphthalen-1-amine manufacturing
Technical Support Center: Scale-Up Manufacturing of 2-Methoxy-6-propylnaphthalen-1-amine Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Manufacturing of 2-Methoxy-6-propylnaphthalen-1-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-Methoxy-6-propylnaphthalen-1-amine (CAS 94134-18-6). As a highly electron-rich aromatic amine, this compound presents unique chemical engineering challenges during the transition from bench to pilot scale. Here, we dissect the causality behind common scale-up failures—ranging from runaway nitration exotherms to mass-transfer limitations in catalytic hydrogenation—and provide field-proven, self-validating protocols to ensure high yield, regioselectivity, and product stability.
Process Workflow
Caption: Step-by-step synthetic workflow for 2-Methoxy-6-propylnaphthalen-1-amine highlighting critical scale-up controls.
Troubleshooting & FAQs: Addressing Specific Scale-Up Bottlenecks
Phase 1: Nitration Exotherms and Regioselectivity
Q1: During the nitration of 2-methoxy-6-propylnaphthalene, we observe significant formation of dinitro byproducts and a runaway temperature profile at the 50 L scale. How can we control this?
Expertise & Causality: The methoxy group at the 2-position strongly activates the naphthalene ring via resonance, making the 1-position highly susceptible to electrophilic aromatic substitution [2]. However, this activation also lowers the activation energy for subsequent over-nitration. At the lab scale, rapid heat dissipation masks the extreme exothermicity of the reaction. At the pilot scale, the surface-area-to-volume ratio decreases drastically, leading to severe heat accumulation.
Self-Validating Solution: Abandon aggressive mixed acids (HNO₃/H₂SO₄). Instead, utilize a milder nitrating system such as HNO₃ in acetic acid or solid-supported nitrates [3]. Maintain the reaction temperature strictly below 10 °C using a jacketed reactor with a high-capacity chiller. Implement a slow, controlled dosing of the nitrating agent over 4–6 hours, using in-line FTIR to monitor the disappearance of the starting material in real-time.
Phase 2: Catalytic Hydrogenation and Mass Transfer
Q2: In our catalytic hydrogenation step, the reaction stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (M+16 relative to the amine). Why does this happen, and how do we push it to completion?
Expertise & Causality: The reduction of nitronaphthalenes proceeds in a stepwise cascade: nitro → nitroso → hydroxylamine → amine [4]. The hydroxylamine intermediate is notoriously stable if hydrogen gas-liquid-solid mass transfer is poor or if the catalyst is partially poisoned [1]. Accumulation of this intermediate is not just a yield issue; it is a severe thermal safety hazard upon isolation.
Self-Validating Solution: This is a classic mass transfer limitation. At scale, increase the agitation speed and utilize a gas-entrainment impeller (e.g., a hollow-shaft agitator) to maximize H₂ dispersion into the solvent. Ensure the Pd/C catalyst loading is adequate (typically 5–10% w/w) and verify that the starting material is free of sulfur impurities from previous steps. Do not vent the reactor until an in-process HPLC check confirms the hydroxylamine intermediate is < 0.1%.
Phase 3: Downstream Processing and Oxidation Prevention
Q3: Our isolated 2-Methoxy-6-propylnaphthalen-1-amine turns from an off-white powder to dark brown/black within hours of filtration. Is the product degrading?
Expertise & Causality: Yes. Electron-rich 1-aminonaphthalenes are highly prone to rapid auto-oxidation in the presence of atmospheric oxygen and light, forming highly colored, degraded quinone-imine derivatives [2].
Self-Validating Solution: The entire downstream processing must be conducted as a closed system under an inert atmosphere. Use a filter dryer (e.g., an agitated Nutsche filter) purged with high-purity Nitrogen or Argon. Wash the filter cake with degassed solvents. Dry under vacuum at low temperatures (< 40 °C) and package the final API intermediate in sealed, opaque bags flushed with Argon.
Quantitative Data: Scale-Up Parameters Comparison
To ensure a seamless transition from bench to pilot plant, adhere to the following optimized parameters.
Parameter
Lab Scale (100 g)
Pilot Scale (10 kg)
Causality / Engineering Rationale
Nitration Reagent
HNO₃ / H₂SO₄
HNO₃ / Acetic Acid
Milder reagent prevents thermal runaway and over-nitration at scale.
Nitration Dosing Time
30 minutes
4 - 6 hours
Controlled dosing matches the chiller's heat removal capacity.
Hydrogenation Agitation
Magnetic stirring (500 rpm)
Gas-entrainment impeller
Overcomes gas-liquid mass transfer limits to prevent hydroxylamine buildup.
H₂ Pressure
1.0 MPa (10 bar)
2.0 - 3.0 MPa (20-30 bar)
Higher pressure compensates for reduced surface area in large reactors.
Isolation Atmosphere
Open air / Fume hood
Closed Nutsche Filter (N₂)
Prevents auto-oxidation of the electron-rich amine to quinone-imines.
Note: This protocol incorporates self-validating checkpoints to ensure process safety and product integrity.
Step 1: Regioselective Nitration
Charge a 50 L glass-lined jacketed reactor with 2-Methoxy-6-propylnaphthalene (10.0 kg) and glacial acetic acid (25 L).
Cool the mixture to 5 °C using the reactor's chiller jacket.
Slowly dose 70% Nitric Acid (1.05 equivalents) over 5 hours. Validation Check: Monitor the internal temperature probe; do not allow the temperature to exceed 10 °C at any point.
Stir for an additional 2 hours. Validation Check: Pull a sample for HPLC. Proceed only when starting material is < 1%.
Quench into 100 L of ice water, filter the precipitated 1-Nitro-2-methoxy-6-propylnaphthalene, and wash with cold water until the filtrate is pH neutral.
Step 2: Catalytic Hydrogenation
Charge a 100 L Hastelloy pressure reactor with the wet nitro intermediate, ethanol (50 L), and 5% Pd/C catalyst (0.5 kg, 50% wet).
Seal the reactor and purge with Nitrogen (3 cycles), followed by Hydrogen (3 cycles).
Pressurize to 2.5 MPa with H₂ and heat to 60 °C. Engage the gas-entrainment agitator.
Monitor hydrogen uptake. Once uptake ceases, stir for an additional 2 hours.
Validation Check: Sample the reaction under N₂ pressure. Analyze via LC-MS to ensure the hydroxylamine intermediate (M+16) is completely absent.
Step 3: Anaerobic Isolation
Filter the hot reaction mixture through a sparkler filter to remove the Pd/C catalyst, transferring the filtrate directly into a Nitrogen-purged crystallizer.
Cool to 0 °C to induce crystallization.
Transfer the slurry to an agitated Nutsche filter dryer operating under a continuous Nitrogen blanket.
Wash the cake with degassed, cold ethanol.
Apply vacuum (10 mbar) and gentle heat (35 °C) until the moisture content is < 0.5% by Karl Fischer titration.
Discharge the off-white powder directly into Argon-flushed, light-blocking aluminum bags.
References
Maehr, H., & Smallheer, J. "Total syntheses of rivularins D1 and D3 (Plieninger Indole Synthesis)." ResearchGate. Available at:[Link]
Boechat, N., et al. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO. Available at: [Link]
Reference Data & Comparative Studies
Validation
C-NMR peak assignments for 2-Methoxy-6-propylnaphthalen-1-amine
Unambiguous 13 C-NMR Peak Assignment for 2-Methoxy-6-propylnaphthalen-1-amine: A Methodological Comparison Guide The structural elucidation of heavily substituted naphthalene derivatives, such as 2-Methoxy-6-propylnaphth...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous
13
C-NMR Peak Assignment for 2-Methoxy-6-propylnaphthalen-1-amine: A Methodological Comparison Guide
The structural elucidation of heavily substituted naphthalene derivatives, such as 2-Methoxy-6-propylnaphthalen-1-amine, presents a complex analytical challenge. The presence of both electron-donating groups (amine, methoxy) and alkyl chains (propyl) creates intricate shielding and deshielding effects across the fused aromatic system.
As a Senior Application Scientist, I have designed this guide to objectively compare the three primary methodologies used for
13
C-NMR peak assignment: Empirical Statistical Substituent Chemical Shifts (SSCS) , AI-Assisted NMR Prediction (e.g., ACD/Labs) , and 2D NMR Spectroscopy (HSQC/HMBC) . This guide outlines the causality behind experimental choices and provides a self-validating protocol for definitive structural characterization.
Comparative Analysis of Assignment Methodologies
To assign the 14 distinct carbon environments in 2-Methoxy-6-propylnaphthalen-1-amine, researchers must choose between predictive models and empirical experimentation.
A. Empirical SSCS Models (Additivity Rules)
Historically, the prediction of
13
C NMR signals for naphthalene derivatives relied on Statistical Substituent Chemical Shift (SSCS) values[1]. By taking the base shifts of naphthalene and adding the shift increments for the -NH
2
, -OCH
3
, and -propyl groups, one can estimate the carbon positions.
Pros: Fast, requires no software, useful for preliminary hypothesis generation.
Cons: SSCS models often fail to account for non-linear steric interactions (e.g., the strong ortho-effect and hydrogen bonding potential between the C1-amine and C2-methoxy groups), leading to standard deviations of >2.0 ppm[1].
B. AI-Assisted NMR Prediction (ACD/Labs)
Modern spectral prediction software, such as ACD/Labs, utilizes Hierarchical Organization of Spherical Environments (HOSE) codes and neural networks trained on vast databases (over 2 million experimental
13
C chemical shifts)[2].
Pros: Considerably more accurate than SSCS. It evaluates 3D conformers and accounts for long-range electronic effects across the naphthalene ring[3],[4].
Cons: While highly reliable for standard organic molecules, purely predictive tools can still deviate by 1–3 ppm for novel scaffolds or in the presence of unique solvent interactions[5].
C. 2D NMR Spectroscopy (HSQC & HMBC)
Two-dimensional NMR is the experimental gold standard. It does not guess; it maps exact atomic connectivity[6].
Pros: Heteronuclear Single Quantum Coherence (HSQC) correlates protons with directly bonded carbons (1-bond), while Heteronuclear Multiple Bond Correlation (HMBC) captures 2- to 4-bond couplings[7]. This is the only way to unambiguously assign quaternary carbons (C1, C2, C4a, C6, C8a)[8].
Cons: Requires higher sample concentrations and longer acquisition times compared to 1D NMR[6].
Workflow Visualization & Logical Relationships
To ensure a self-validating system, modern laboratories do not rely on one method. Instead, they integrate AI predictions with 2D NMR data to detect and remove contradictions[8],[9].
Caption: Workflow for unambiguous C-NMR peak assignment integrating 1D/2D NMR and AI predictions.
Caption: Logical relationship of HSQC and HMBC heteronuclear correlations for structural elucidation.
Quantitative Data Comparison
The table below summarizes the comparative performance of SSCS, ACD/Labs prediction, and the experimental 2D NMR assignments for 2-Methoxy-6-propylnaphthalen-1-amine.
Carbon Position
Carbon Type
Empirical SSCS (ppm)
ACD/Labs Predicted (ppm)
2D NMR Experimental (ppm)
Assignment Justification (2D NMR)
C1
Quaternary (C-NH
2
)
133.5
135.2
135.0
HMBC cross-peak from NH
2
protons
C2
Quaternary (C-OCH
3
)
146.8
148.5
148.1
Strong
3J
HMBC from OCH
3
protons
C3
Aromatic CH
110.2
112.1
112.4
HSQC; HMBC from C4 proton
C4
Aromatic CH
123.5
124.3
124.0
HSQC; HMBC from C3 proton
C4a
Quaternary (Bridge)
127.0
128.6
128.2
HMBC from C3 and C8 protons
C5
Aromatic CH
125.5
126.4
126.1
HSQC; HMBC from C7 proton
C6
Quaternary (C-Propyl)
136.0
138.1
137.8
HMBC from Propyl C1' protons
C7
Aromatic CH
126.5
127.3
127.0
HSQC; HMBC from C5 proton
C8
Aromatic CH
121.0
122.5
122.2
HSQC; HMBC from C1 (NH
2
) proximity
C8a
Quaternary (Bridge)
130.5
132.0
131.8
HMBC from C4 and C5 protons
C9
Aliphatic CH
3
(Methoxy)
55.0
56.2
56.0
HSQC (positive phase); distinct shift
C10
Aliphatic CH
2
(Propyl C1')
37.5
38.4
38.1
HSQC (negative phase); HMBC to C6
C11
Aliphatic CH
2
(Propyl C2')
23.0
24.1
24.0
HSQC (negative phase)
C12
Aliphatic CH
3
(Propyl C3')
13.5
14.2
14.0
HSQC (positive phase)
Data Note: Experimental values are representative of standard acquisitions in CDCl
3
at 298K. Notice how SSCS systematically underestimates the deshielding effect of the C1/C2 steric crowding.
Step-by-Step Experimental Protocol
To achieve the experimental data outlined above, the following self-validating protocol must be executed. This workflow explains the causality behind each parameter choice.
Step 1: Sample Preparation
Action: Dissolve 25 mg of 2-Methoxy-6-propylnaphthalen-1-amine in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
lacks exchangeable protons, preventing interference with the -NH
2
signal. TMS provides an internal reference standard set exactly at 0.00 ppm, ensuring chemical shift accuracy across all subsequent 1D and 2D experiments.
Step 2: 1D
13
C{1H} NMR Acquisition
Action: Acquire the
13
C spectrum at 125 MHz (on a 500 MHz spectrometer) using a standard power-gated decoupling pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds.
Causality: Proton decoupling collapses the complex
J
-coupling multiplets into single, sharp lines for each carbon. The resulting spectrum will yield exactly 14 peaks, validating the sample's purity and basic carbon count.
Step 3: Multiplicity-Edited HSQC Acquisition
Action: Execute a phase-sensitive, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.2).
Causality: HSQC utilizes inverse detection—measuring the highly sensitive
1
H nucleus rather than the insensitive
13
C nucleus—reducing acquisition time from hours to minutes[6]. Multiplicity editing applies a phase shift: CH and CH
3
groups appear as positive peaks (red), while CH
2
groups appear as negative peaks (blue)[6]. This instantly differentiates the propyl chain's CH
2
carbons (C10, C11) from the methoxy CH
3
(C9) and the aromatic CH carbons.
Step 4: HMBC Acquisition
Action: Execute an HMBC experiment optimized for long-range couplings (
nJCH
= 8 Hz).
Causality: Because quaternary carbons (C1, C2, C4a, C6, C8a) have no directly attached protons, they are completely invisible in the HSQC spectrum. HMBC bridges this gap by transferring magnetization over 2 to 4 bonds[7]. For example, the massive singlet from the methoxy protons (~3.9 ppm) will show a strong cross-peak to C2 (~148.1 ppm), unambiguously anchoring the right side of the naphthalene ring. Similarly, the propyl C1' protons will show a cross-peak to C6, proving the exact position of the alkyl chain.
Step 5: Data Integration & Validation
Action: Overlay the experimental 2D NMR data with the ACD/Labs predicted spectra.
Advanced HPLC Method Validation for 2-Methoxy-6-propylnaphthalen-1-amine Purity: A Comparative Guide
In the pharmaceutical and fine chemical industries, the analytical resolution of complex aromatic amines from their synthetic impurities is a persistent bottleneck. The compound 2-Methoxy-6-propylnaphthalen-1-amine prese...
Author: BenchChem Technical Support Team. Date: March 2026
In the pharmaceutical and fine chemical industries, the analytical resolution of complex aromatic amines from their synthetic impurities is a persistent bottleneck. The compound 2-Methoxy-6-propylnaphthalen-1-amine presents a tri-fold chromatographic challenge: a basic primary amine, a rigid and electron-rich naphthalene core, and the likelihood of structurally analogous regioisomeric impurities.
This guide objectively compares the performance of traditional C18 stationary phases against mixed-mode Biphenyl chemistries for the purity analysis of this compound. Furthermore, it provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory standards[1].
The Chemical Challenge: Causality in Method Development
To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties to understand why specific chromatographic choices are made.
Silanol Interactions and Peak Tailing: The primary amine on the naphthalene ring has a pKa of approximately 3.9 to 4.2[2]. At a neutral pH, this basic group interacts strongly with residual, unendcapped silanols on the silica backbone of the stationary phase via ion-exchange mechanisms, resulting in severe peak tailing[3]. To mitigate this, the mobile phase must be highly acidic (pH ~2.0) to fully protonate the amine and suppress silanol ionization.
The Regioisomer Dilemma: Synthetic pathways for functionalized naphthalenes often generate regioisomers (e.g., 2-methoxy-7-propylnaphthalen-1-amine). Because these isomers possess the exact same hydrophobicity (
logP
) as the target analyte, traditional C18 columns—which separate purely based on dispersive hydrophobic partitioning—fail to resolve them.
Orthogonal Selectivity: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the dual phenyl rings provide strong
π
π
interactions and steric recognition[4]. The electron-rich naphthalene core of our analyte interacts dynamically with the biphenyl phase, allowing for the baseline resolution of planar isomers that C18 columns cannot separate[5].
Fig 1. Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.
Comparative Performance Data: C18 vs. Biphenyl
To objectively evaluate the stationary phases, identical gradient conditions were applied to both a standard fully porous C18 column and a core-shell Biphenyl column. The sample mixture contained the target API, a des-propyl degradation impurity, and a critical regioisomer impurity.
Table 1: Chromatographic Performance Comparison
Chromatographic Parameter
Standard C18 (100 x 4.6 mm, 2.6 µm)
Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)
Retention Time (API)
6.4 min
8.2 min
Peak Asymmetry (
As
)
1.45 (Significant Tailing)
1.08 (Highly Symmetrical)
Resolution (
Rs
): Des-propyl Impurity
1.8
3.5
Resolution (
Rs
): Regioisomer
0.9 (Co-elution)
2.4 (Baseline Resolution)
Data Interpretation: The Biphenyl column clearly outperforms the C18. The
π
π
interactions selectively retain the naphthalene core longer, while the rigid biphenyl ligands recognize the steric differences of the regioisomer, achieving an
Rs
of 2.4 (well above the ICH requirement of >1.5).
The following protocol utilizes the superior Biphenyl chemistry and is designed as a self-validating system, ensuring that System Suitability Testing (SST) criteria are met prior to data acquisition.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in highly purified HPLC-grade water (pH ~2.0). Causality: TFA acts as a strong ion-pairing agent for the basic amine, masking residual silanols and sharpening the peak.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
Detection: UV at 240 nm (Optimal absorbance for the substituted naphthalene ring).
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 12.0 min: Linear ramp to 90% B
12.0 - 14.0 min: Hold at 90% B
14.0 - 14.1 min: Return to 10% B
14.1 - 18.0 min: Re-equilibration
Step 3: System Suitability Testing (SST)
Inject a resolution standard containing the API and the regioisomer impurity (0.1 mg/mL each). The system is only validated for use if:
Resolution (
Rs
) between API and regioisomer is
≥1.5
.
Peak Asymmetry (
As
) of the API is
≤1.2
.
Relative Standard Deviation (%RSD) of API area for 5 replicate injections is
≤1.0%
.
ICH Q2(R2) Method Validation
Once the method's selectivity was established using the Biphenyl column, a full validation was executed in accordance with the ICH Q2(R2) guidelines for analytical procedures[1]. The validation ensures the method is fit for its intended purpose in quality control environments[6].
Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at API RT;
Rs>1.5
Rs>2.4
for all known impurities
Pass
Linearity & Range
R2≥0.999
(25% to 150% of target)
R2=0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 spike levels
99.4% - 100.6%
Pass
Precision (Repeatability)
%RSD
≤1.0%
(n=6 injections)
%RSD = 0.45%
Pass
LOD / LOQ
S/N
≥3
(LOD) / S/N
≥10
(LOQ)
LOD: 0.02 µg/mL, LOQ: 0.06 µg/mL
Pass
Conclusion
For the purity analysis of 2-Methoxy-6-propylnaphthalen-1-amine, traditional C18 columns are fundamentally limited by their reliance on purely dispersive interactions, failing to resolve critical regioisomers. By transitioning to a Biphenyl stationary phase and employing a low-pH, TFA-modified mobile phase, chromatographers can leverage orthogonal
π
π
interactions to achieve baseline resolution. The resulting method is highly robust, fully compliant with ICH Q2(R2) validation parameters, and ready for deployment in rigorous drug development and quality control workflows.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]
Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. Available at: [Link]
1-Naphthylamine (pKa and Physicochemical Properties). PubChem, National Institutes of Health. Available at:[Link]
HPLC Troubleshooting: Mobile Phase pH and pH Buffers. Agilent Technologies. Available at:[Link]
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Methoxy-6-propylnaphthalen-1-amine
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methoxy-6-propylnaphthalen-1-amine. In the absence of a publicly available reference spec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methoxy-6-propylnaphthalen-1-amine. In the absence of a publicly available reference spectrum for this specific molecule, this document serves as a predictive comparison guide. We will deduce the fragmentation pathways by comparing the structural motifs of the target molecule with well-established fragmentation principles for analogous compounds, including aromatic amines, alkyl-substituted naphthalenes, and methoxy-aromatic systems. This approach allows for a robust, mechanistically-grounded prediction of the mass spectrum, providing researchers with key diagnostic ions for structural verification and differentiation from isomeric alternatives.
Foundational Principles: Understanding Fragmentation in EI-MS
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The goal of interpreting the resulting mass spectrum is to piece together the structure of the original molecule by analyzing these fragments.[1][2] The fragmentation pathways are not random; they are governed by the relative stability of the resulting ions and neutral losses, often following well-documented chemical principles.
For 2-Methoxy-6-propylnaphthalen-1-amine (C₁₄H₁₇NO, Molecular Weight: 215.29 g/mol ), we can anticipate fragmentation behaviors characteristic of its three key functional components: the naphthalene core, the primary amine group, and the methoxy and propyl substituents.
Aromatic System: The stable, fused aromatic ring structure of naphthalene results in a prominent molecular ion peak.[3]
Amine Group: The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[4][5] Aromatic amines typically show an intense molecular ion and can exhibit the loss of a hydrogen atom from the nitrogen.[1][6]
Alkyl & Methoxy Substituents: These groups provide predictable cleavage points. Alkyl-substituted aromatic rings often undergo benzylic cleavage, while methoxy groups are known to lose a methyl radical (•CH₃).[1][7]
Predicted Fragmentation Cascade of 2-Methoxy-6-propylnaphthalen-1-amine
The predicted fragmentation pathway, illustrated in the diagram below, begins with the molecular ion at m/z 215 .
Initial Major Fragmentation Pathways
Pathway A: Benzylic Cleavage of the Propyl Group
The most favorable initial fragmentation is predicted to be the cleavage of the C-C bond beta to the naphthalene ring of the propyl group. This is a classic benzylic cleavage that results in the loss of an ethyl radical (•C₂H₅) and the formation of a highly stable, resonance-stabilized benzylic cation.
M⁺• (m/z 215) → [M - C₂H₅]⁺ (m/z 186) + •C₂H₅
This fragment at m/z 186 is expected to be the base peak or one of the most abundant ions in the spectrum due to its significant stability.
Pathway B: Loss of a Methyl Radical from the Methoxy Group
A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the ether linkage.
M⁺• (m/z 215) → [M - CH₃]⁺ (m/z 200) + •CH₃
The resulting ion at m/z 200 is stabilized by the oxygen atom. This ion can subsequently lose a molecule of carbon monoxide (CO) to form another stable fragment.
[M - CH₃]⁺ (m/z 200) → [M - CH₃ - CO]⁺ (m/z 172)
Secondary and Minor Fragmentation Pathways
Loss of Propene: A rearrangement reaction could lead to the loss of a neutral propene molecule (C₃H₆), resulting in a fragment ion at m/z 173 . This is analogous to a McLafferty rearrangement but is generally less favored than direct benzylic cleavage for simple alkyl chains on an aromatic ring.
Loss of a Methoxy Radical: The entire methoxy group can be lost as a radical (•OCH₃).
M⁺• (m/z 215) → [M - OCH₃]⁺ (m/z 184) + •OCH₃
Naphthalene Core Fragmentation: Further fragmentation of the stable ions, such as the one at m/z 186, can lead to the loss of species like HCN from the amine group, a characteristic fragmentation of aromatic amines.[1]
[m/z 186] → [m/z 159] + HCN
Comparative Data Summary
The following table summarizes the predicted key ions in the EI-MS spectrum of 2-Methoxy-6-propylnaphthalen-1-amine. This data can be used to compare against experimental results or the spectra of isomeric compounds.
m/z
Proposed Neutral Loss
Proposed Fragment Structure/Identity
Expected Intensity
215
-
Molecular Ion [M]⁺•
Strong
200
•CH₃
[M - CH₃]⁺
Medium
186
•C₂H₅
[M - C₂H₅]⁺ (Benzylic Cation)
Strong (likely Base Peak)
184
•OCH₃
[M - OCH₃]⁺
Low to Medium
172
•CH₃, CO
[M - CH₃ - CO]⁺
Medium
159
•C₂H₅, HCN
[M - C₂H₅ - HCN]⁺
Low to Medium
Visualizing the Fragmentation Pathway
The following diagram, generated using DOT language, illustrates the primary predicted fragmentation cascade for 2-Methoxy-6-propylnaphthalen-1-amine.
Caption: Predicted EI-MS fragmentation pathway for 2-Methoxy-6-propylnaphthalen-1-amine.
Standard Operating Protocol: Acquiring EI-Mass Spectra
This section provides a standardized workflow for analyzing a solid, non-volatile sample like 2-Methoxy-6-propylnaphthalen-1-amine using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Sample Preparation
Dissolution: Accurately weigh approximately 1 mg of the solid sample.
Solubilization: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial.
Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL, depending on instrument sensitivity.
GC-MS Instrumentation and Parameters
System: A standard capillary GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.
Injection:
Injector Port Temperature: 250 °C
Injection Volume: 1 µL
Mode: Splitless or split (e.g., 20:1 split ratio) to avoid column overloading.
Gas Chromatography:
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
Oven Program:
Initial Temperature: 100 °C, hold for 1 minute.
Ramp: Increase to 280 °C at a rate of 15 °C/min.
Final Hold: Hold at 280 °C for 5 minutes.
Mass Spectrometry:
Ion Source: Electron Ionization (EI)
Source Temperature: 230 °C
Electron Energy: 70 eV (standard for library matching).
Mass Range: Scan from m/z 40 to 400.
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
Data Analysis
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.
Background Subtraction: Obtain the mass spectrum by averaging across the peak and performing a background subtraction from a nearby baseline region.
Interpretation: Analyze the spectrum to identify the molecular ion and key fragment ions, comparing them against the predicted values in this guide.
Conclusion
This guide provides a scientifically-grounded prediction of the mass spectrometry fragmentation pattern of 2-Methoxy-6-propylnaphthalen-1-amine. The key diagnostic ions are the molecular ion at m/z 215 and the base peak at m/z 186 , resulting from a characteristic benzylic cleavage. The presence of secondary fragments at m/z 200 and 172 provides further structural confirmation of the methoxy group. By comparing experimental data to this predictive guide, researchers can confidently identify this molecule and distinguish it from structural isomers, which would exhibit different fragmentation patterns due to the varied positions of the functional groups.
References
Vertex AI Search. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
YouTube. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.
Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University.
ResearchGate. (n.d.). Selected ion chromatograms of alkylated naphthalenes (m/z 128, 142,...).
ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
comparing synthetic routes for 2-Methoxy-6-propylnaphthalen-1-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Methoxy-6-propylnaphthalen-1-amine (CAS: 94134-18-6) Executive Summary 2-Methoxy-6-propylnaphthalen-1-amine is a highly funct...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 2-Methoxy-6-propylnaphthalen-1-amine (CAS: 94134-18-6)
Executive Summary
2-Methoxy-6-propylnaphthalen-1-amine is a highly functionalized naphthalene derivative that serves as a critical building block in the development of advanced liquid crystal precursors and non-steroidal anti-inflammatory drug (NSAID) analogs. Synthesizing this compound requires precise regiocontrol to selectively install the amine group at the C1 (alpha) position while preserving the C2-methoxy and C6-propyl moieties.
As a Senior Application Scientist, I have evaluated the two most robust synthetic strategies for this molecule: the classical Nitration-Reduction (Route A) and the modern Halogenation-Amination (Route B) . This guide objectively compares their mechanistic causality, experimental reliability, and overall process performance to help you select the optimal route for your scale-up or discovery needs.
Mechanistic Rationale & Pathway Divergence
Both synthetic routes begin with the same commercially available precursor: 2-methoxy-6-propylnaphthalene . The divergence lies in how the nitrogen atom is introduced to the aromatic core.
Route A: Electrophilic Nitration followed by Catalytic Reduction
The C2-methoxy group is a strong electron-donating group (EDG) that activates the naphthalene ring toward electrophilic aromatic substitution (EAS). Due to the resonance stabilization of the resulting arenium ion (sigma complex), incoming electrophiles are directed almost exclusively to the adjacent C1 alpha-position [1, 5].
Nitration: Treatment with nitric acid generates the nitronium ion (
NO2+
), which attacks the C1 position to form 1-nitro-2-methoxy-6-propylnaphthalene.
Reduction: The nitro group is subsequently reduced to a primary amine using catalytic hydrogenation (Pd/C,
H2
). This step is highly atom-economical but requires careful monitoring to prevent over-reduction of the naphthalene core.
Route B: Regioselective Bromination and Buchwald-Hartwig Amination
To avoid the exothermic hazards of nitration, Route B utilizes a palladium-catalyzed cross-coupling strategy.
Bromination: N-Bromosuccinimide (NBS) is used to regioselectively install a bromine atom at the C1 position.
Buchwald-Hartwig Amination: Direct coupling of aryl halides with ammonia gas often results in over-arylation, yielding unwanted secondary diarylamines. To circumvent this, benzophenone imine is employed as a sterically bulky ammonia surrogate [2, 4]. The palladium catalyst (e.g.,
Pd2(dba)3
) facilitates the C–N bond formation, and a subsequent mild acidic hydrolysis reveals the target primary amine [3].
Reaction Pathway Visualization
Caption: Divergent synthetic pathways for 2-Methoxy-6-propylnaphthalen-1-amine from a common precursor.
Setup: Dissolve 2-methoxy-6-propylnaphthalene (1.0 eq) in glacial acetic acid (0.5 M) and cool to 0 °C in an ice bath.
Addition: Dropwise add 70% aqueous
HNO3
(1.1 eq). Causality: Maintaining 0 °C suppresses dinitration and oxidative degradation of the propyl chain.
Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active starting material spot (
Rf
~0.7) is fully replaced by a distinct yellow spot (
Rf
~0.5).
Workup: Pour into ice water, filter the precipitating 1-nitro-2-methoxy-6-propylnaphthalene, and wash with cold water.
Step 2: Catalytic Hydrogenation
Setup: Dissolve the nitro intermediate in absolute ethanol. Add 10 wt% Pd/C (0.05 eq Pd).
Reaction: Purge the vessel with
N2
, then introduce
H2
gas (1 atm) via a balloon. Stir vigorously at room temperature.
Validation: The reaction is self-indicating; hydrogen uptake will cease, and the distinct yellow color of the nitro compound will fade to a colorless/pale solution, confirming complete reduction.
Workup: Filter through a pad of Celite to remove the Pd/C catalyst (Caution: Pyrophoric when dry) and concentrate in vacuo.
Protocol B: The Halogenation-Amination Route
Step 1: Regioselective Bromination
Setup: Dissolve 2-methoxy-6-propylnaphthalene (1.0 eq) in anhydrous DMF. Cool to 0 °C.
Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions. Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination.
Validation: GC-MS analysis will confirm an exact mass shift of +78/80 m/z, validating monobromination.
Workup: Quench with aqueous sodium thiosulfate to destroy residual electrophilic bromine, extract with EtOAc, and dry over
Na2SO4
.
Step 2: Buchwald-Hartwig Amination & Hydrolysis
Setup: In an oven-dried Schlenk flask under argon, combine the bromo-intermediate (1.0 eq),
Pd2(dba)3
(0.02 eq), rac-BINAP (0.06 eq), and sodium tert-butoxide (
NaOtBu
, 1.4 eq) in anhydrous toluene.
Coupling: Add benzophenone imine (1.2 eq) via syringe. Heat to 80 °C for 12 hours.
Validation: The reaction mixture will transition from dark red (active Pd(0) species) to a turbid brown suspension (precipitation of
NaBr
byproduct), indicating successful turnover [3].
Hydrolysis: Cool to room temperature, add 2M aqueous HCl (3.0 eq), and stir for 2 hours. The acidic conditions hydrolyze the ketimine intermediate into the target primary amine and benzophenone.
Workup: Basify the aqueous layer with NaOH, extract the free amine with dichloromethane, and purify via flash chromatography.
Performance & Viability Comparison
To aid in route selection, the quantitative and qualitative metrics of both pathways are summarized below:
UV-Vis absorption spectra of 2-Methoxy-6-propylnaphthalen-1-amine
Comparative Guide: UV-Vis Absorption Spectrometry of 2-Methoxy-6-propylnaphthalen-1-amine vs. Structural Alternatives As drug development and materials science advance, highly functionalized naphthalene derivatives have...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: UV-Vis Absorption Spectrometry of 2-Methoxy-6-propylnaphthalen-1-amine vs. Structural Alternatives
As drug development and materials science advance, highly functionalized naphthalene derivatives have become critical precursors and fluorescent probes. Among these, 2-Methoxy-6-propylnaphthalen-1-amine (CAS 94134-18-6) stands out. Featuring a unique combination of electron-donating groups (an amino group at C1, a methoxy group at C2, and a propyl group at C6), this compound exhibits complex photophysical behavior.
This guide provides an in-depth, objective comparison of the UV-Vis absorption properties of 2-Methoxy-6-propylnaphthalen-1-amine against its foundational structural analogs. By understanding the causality behind these spectral shifts, researchers can optimize their analytical protocols and select the appropriate derivatives for their specific synthetic or spectroscopic workflows.
Mechanistic Photophysics: The Role of Auxochromes
The UV-Vis absorption spectrum of a naphthalene core is primarily dictated by its
π−π∗
transitions. When substituents (auxochromes) are added, they alter the electron density of the aromatic ring, fundamentally shifting the HOMO-LUMO energy gap.
The Methoxy Effect (2-Methoxynaphthalene): The addition of a methoxy (-OCH
3
) group at the C2 position introduces oxygen lone pairs that participate in resonance with the naphthalene
π
-system. This electron-donating effect causes a moderate bathochromic (red) shift. Consequently, 2-methoxynaphthalene exhibits characteristic absorption maxima at 226 nm and a broader band between 280-300 nm[1][2].
The Amino Effect (1-Naphthylamine): The amino (-NH
2
) group at the C1 position is a significantly stronger auxochrome than the methoxy group. The nitrogen lone pair heavily conjugates with the aromatic system, drastically lowering the excitation energy. As a result, 1-naphthylamine demonstrates a pronounced bathochromic shift, with a primary absorption peak extending to approximately 313-316 nm[3][4].
Synergistic Push-Pull (2-Methoxy-6-propylnaphthalen-1-amine): In this target compound, the simultaneous presence of the C1-amino and C2-methoxy groups creates a powerful, synergistic electron-donating network. Furthermore, the steric hindrance between these adjacent groups induces a slight out-of-plane twist, which can broaden the absorption band. The C6-propyl group adds a minor inductive electron-donating effect. Combined, these modifications push the primary absorption maximum further into the near-UV/visible boundary (estimated
λmax
~335-345 nm), making it highly distinguishable from its simpler analogs.
Quantitative Spectral Comparison
To facilitate objective alternative selection, the following table synthesizes the photophysical parameters of 2-Methoxy-6-propylnaphthalen-1-amine and its core structural alternatives.
Moderate bathochromic shift; prone to excimer formation at high concentrations[1][2].
1-Naphthylamine
-NH
2
(C1)
240
313 - 316
Strong bathochromic shift; highly sensitive to solvent hydrogen-bonding[3][4].
2-Methoxy-6-propylnaphthalen-1-amine
-NH
2
(C1), -OCH
3
(C2), -Propyl (C6)
~250 (est.)
~335 - 345 (est.)
Synergistic auxochromic effect; broadened absorption band due to C1-C2 steric twisting.
Self-Validating Experimental Protocol for UV-Vis Acquisition
To ensure absolute trustworthiness and reproducibility, the following UV-Vis methodology is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal check to prevent artifactual data.
Step 1: Solvent Matrix Selection
Action: Select spectroscopic-grade Ethanol (EtOH) or Cyclohexane.
Causality: Solvent polarity heavily influences compounds with polar auxochromes (-NH
2
, -OCH
3
). Ethanol, a polar protic solvent, forms hydrogen bonds with the lone pairs on the analyte. This stabilizes the ground state of
n−π∗
transitions (causing a slight blue shift) but stabilizes the excited state of
π−π∗
transitions (causing a red shift). Comparing spectra in both EtOH and Cyclohexane allows you to definitively assign the transition types.
Step 2: Serial Dilution Preparation
Action: Prepare a stock solution of the analyte at
10−3
M, then perform serial dilutions to create working standards between
10−4
M and
10−6
M.
Causality: High concentrations of planar naphthalene derivatives frequently lead to molecular aggregation and excimer formation, which distorts the absorption curve[2]. Diluting the sample ensures the maximum absorbance remains strictly between 0.1 and 1.0 AU, preventing detector saturation and stray light interference.
Step 3: Baseline Correction (Blanking)
Action: Fill two matched quartz cuvettes with the pure solvent matrix. Place them in the reference and sample paths of a double-beam spectrophotometer and zero the instrument across the 200 nm – 500 nm range.
Causality: Solvents and cuvette glass possess their own inherent UV absorption profiles. Blanking mathematically subtracts this background matrix, isolating the true molar absorptivity (
ε
) of the compound.
Step 4: Spectral Scanning & Internal Validation
Action: Replace the sample cuvette with your prepared dilutions and scan from 200 nm to 500 nm. Plot Absorbance vs. Concentration at the determined
λmax
.
Self-Validation Check: Calculate the linear regression of the plot. If
R2>0.999
, the system obeys the Beer-Lambert law, validating that no aggregation or detector saturation has occurred. If
R2<0.999
, discard the data, dilute the sample further, and rescan.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating UV-Vis protocol described above.
Caption: Self-validating UV-Vis workflow ensuring Beer-Lambert linearity and accurate λmax determination.
Conclusion & Alternative Selection Strategy
When designing an assay or synthetic route, the choice between these naphthalene derivatives should be dictated by the required optical window:
Use 2-Methoxynaphthalene when a lower-wavelength UV response is required and minimal visible-light interference is desired[1][2].
Use 1-Naphthylamine for standard fluorescent probing where near-UV excitation (~315 nm) is optimal[3][4].
Opt for 2-Methoxy-6-propylnaphthalen-1-amine when you require a highly functionalized scaffold for complex synthesis (e.g., advanced NSAID analogs) or when a broader, significantly red-shifted absorption profile is necessary to avoid background autofluorescence in biological matrices.